XL019

Catalog No.
S548087
CAS No.
945755-56-6
M.F
C25H28N6O2
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL019

CAS Number

945755-56-6

Product Name

XL019

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XL019; XL-019; XL 019

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

The exact mass of the compound (S)-N-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide is 444.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL019 JAK2 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

XL019 is an orally available small molecule that acts as a selective inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus kinase 2) [1] [2]. It potently inhibits JAK2-driven signaling by binding to the kinase.

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key kinases, demonstrating high selectivity for JAK2:

Kinase Reported IC₅₀ (nM) Selectivity vs. JAK2
JAK2 2.2 - 2.3 nM [3] [4] -
JAK1 ≥134 nM [3] [4] >50-fold
JAK3 214.2 nM [4] >90-fold
TYK2 ≥134 nM [3] >50-fold

This selectivity was consistent across a panel of over 100 other serine/threonine and tyrosine kinases [3]. This compound inhibits signaling by blocking the JAK-STAT pathway: it prevents JAK2 from phosphorylating STAT proteins (Signal Transducer and Activator of Transcription), which are transcription factors that promote the expression of genes involved in cell growth, survival, and proliferation [1] [2]. The compound is equally effective against both the wild-type JAK2 and the mutated, constitutively active JAK2V617F form common in myeloproliferative neoplasms [3].

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 (Wild-type or V617F) Receptor->JAK2 Activates STAT STAT Protein (e.g., STAT3, STAT5) JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates GeneTrans Gene Transcription (Cell Growth & Survival) Nucleus->GeneTrans Drives This compound This compound Inhibitor This compound->JAK2 Inhibits

Key Experimental Data and Protocols

This compound has been utilized in various preclinical studies to investigate its effects on cancer cells and other biological processes.

Cellular Efficacy and Animal Models
Study Model Experimental Findings Reported IC₅₀ / Effective Dose
HEL.92.1.7 Xenograft (Mice) Dose-dependent inhibition of tumor growth [4]. 100, 200, 300 mg/kg (oral, twice daily) [4].
HCT-116 Cells (Human Colorectal Cancer) Anti-proliferative activity [4]. 7.34 µM (72-hr MTT assay) [4].
KBV20C Cells (Drug-Resistant Oral Cancer) Sensitized cells to vincristine-induced apoptosis via P-glycoprotein inhibition [5] [6]. Effective at micromolar ranges [5] [6].
Mouse Bone Marrow-Derived Macrophages (BMMs) Inhibited RANKL-induced osteoclast differentiation [7]. 600 nM (maximum non-cytotoxic concentration) [7].
Detailed Experimental Protocol: Inhibiting Osteoclast Differentiation

A 2023 study detailed the use of this compound to investigate its effect on osteoclast formation [7].

1. Cell Culture and Preparation

  • Isolate bone marrow-derived macrophages (BMMs) from mouse bone marrow.
  • Culture cells in α-MEM medium supplemented with 10% FBS, penicillin-streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.

2. Osteoclast Differentiation and Treatment

  • Seed the precursor cells into culture plates.
  • Stimulate differentiation by adding 50 ng/mL of RANKL to the medium (containing M-CSF).
  • Treat with this compound: Simultaneously add this compound at various concentrations (e.g., 200 nM, 400 nM, 600 nM) to the culture medium. Include a control group with vehicle (DMSO) only.
  • Continue the culture for 5-7 days, refreshing the medium and compounds every 2 days.

3. Staining and Analysis (Tartrate-Resistant Acid Phosphatase - TRAP)

  • After differentiation, wash the cells and fix them with 4% paraformaldehyde.
  • Stain the fixed cells using a TRAP staining kit according to the manufacturer's instructions.
  • Identify mature osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells.
  • Quantify the osteoclasts by counting the number of TRAP-positive multinucleated cells under a light microscope.

Clinical Development and Toxicity

This compound advanced to a Phase I clinical trial (NCT00595829) for patients with myelofibrosis [3] [8].

Clinical Trial Aspect Summary of Findings
Dosing Tested from 25 mg to 300 mg on daily or intermittent schedules [3].
Efficacy IWG-defined responses in 3/30 (10%) patients; reductions in splenomegaly and constitutional symptoms [3] [9].
Primary Toxicity Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels [3].
Outcome Clinical development was terminated due to the unacceptable neurotoxicity profile [3].

Research Applications and Potential

Despite its clinical termination, this compound remains a valuable tool in basic research.

  • Mechanistic Studies: Its high selectivity makes it ideal for dissecting the specific role of JAK2 in various signaling pathways and disease models [7].
  • Exploring Drug Resistance: Research shows this compound can inhibit P-glycoprotein (P-gp), a protein that pumps chemotherapeutics out of cancer cells. This suggests its potential use in overcoming multidrug resistance, independent of its JAK2 inhibition [5] [6].
  • Repurposing Potential: The compound may be investigated in other JAK2-mediated pathologies, though its neurotoxicity is a major constraint for therapeutic development.

References

Molecular and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

XL019 is characterized by its high selectivity for JAK2. The table below summarizes its key molecular and in vivo pharmacological data.

Property Details
Molecular Formula C₂₅H₂₈N₆O₂ [1]
CAS Number 945755-56-6 [1]
Molecular Weight 444.53 g/mol [1] [2]
Primary Target (IC₅₀) JAK2 (2.2 - 2.3 nM) [3] [1] [2]
Selectivity >50-fold selective for JAK2 over JAK1, JAK3, and TYK2 [3] [2]
Other Kinase Targets (IC₅₀) PDGFRβ (125.4 nM), FLT3 (139.7 nM), JAK1 (134.3 nM), JAK3 (214.2 nM) [2]
In Vivo Half-life (Mouse) ~1.94 hours [1]

In vitro, this compound potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either wild-type JAK2 or the JAK2V617F mutation, and it shows a desirable preclinical profile with low inhibition of key CYP enzymes and the hERG channel [1] [2]. In vivo, this compound is orally bioavailable and demonstrated efficacy in a HEL.92.1.7 xenograft model, inhibiting tumor growth and increasing apoptosis [2].

Mechanism of Action and Signaling Pathways

This compound binds to the active site of JAK2, competitively inhibiting its kinase activity [2]. This primary inhibition has been shown to affect multiple downstream signaling pathways in different cellular contexts. The diagram below illustrates the key mechanistic pathways impacted by this compound.

G cluster_normal Normal Signaling cluster_mutant Oncogenic Signaling (e.g., Myelofibrosis) cluster_osteoclast Osteoclast Differentiation This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits JAK2_Mut JAK2V617F Mutant This compound->JAK2_Mut Inhibits MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Suppresses STAT_Phos_N STAT3/STAT5 Phosphorylation JAK2->STAT_Phos_N STAT_Phos_M STAT3/STAT5 Phosphorylation JAK2_Mut->STAT_Phos_M Cytokine_Release Cytokine Release STAT_Phos_N->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Cell_Proliferation Cell Proliferation STAT_Phos_M->Cell_Proliferation Survival Cell Survival STAT_Phos_M->Survival RANKL RANKL Stimulation RANKL->MAPK Osteoclast_Genes Osteoclast-Specific Genes/Proteins MAPK->Osteoclast_Genes Bone_Resorption Bone Resorption Osteoclast_Genes->Bone_Resorption

The core mechanism involves potent inhibition of JAK2, which disrupts JAK-STAT signaling. This underlies its investigation in myeloproliferative neoplasms driven by JAK2V617F. Furthermore, research indicates that this compound inhibits RANKL-induced osteoclast differentiation by suppressing the MAPK signaling pathway, suggesting its potential application in bone lytic diseases [4]. It has also been identified as an inhibitor of P-glycoprotein, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs [5].

Key Experimental Models and Protocols

In Vitro JAK/STAT Signaling Inhibition

This methodology is foundational for establishing the compound's core mechanism of action.

  • Objective: To assess the inhibition of JAK2-mediated STAT phosphorylation [2].
  • Key Reagents: this compound; cell lines (e.g., erythroid progenitor cells); erythropoietin (EPO) for JAK2 stimulation.
  • Procedure:
    • Serum-starve cells to minimize basal signaling activity.
    • Pre-treat cells with varying concentrations of this compound.
    • Stimulate the JAK2 pathway with EPO.
    • Lyse cells and analyze lysates via Western Blot.
    • Probe with antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5 to determine the IC₅₀ for pathway inhibition.
  • Key Findings: this compound inhibited EPO-induced pSTAT5 with an IC₅₀ of 64 nM, demonstrating over 10-fold selectivity in erythroid cells compared to other systems [2].
In Vitro Osteoclast Differentiation Assay

This protocol details the investigation into this compound's application for bone disorders.

  • Objective: To investigate the effect of this compound on RANKL-induced osteoclast formation and bone resorption [4].
  • Key Reagents: this compound; primary bone marrow-derived macrophages or pre-osteoclast cell lines; RANKL; M-CSF.
  • Procedure:
    • Isolate and culture osteoclast precursor cells with M-CSF to promote survival and proliferation.
    • Induce differentiation by adding RANKL, with or without this compound pre-treatment or co-treatment.
    • Culture cells for several days, refreshing media and compounds as needed.
    • Fix and stain cells for Tartrate-Resistant Acid Phosphatase to identify mature osteoclasts.
    • Quantify osteoclast formation and perform pit resorption assays on hydroxyapatite-coated plates.
    • Analyze expression of osteoclast-specific genes and proteins via qPCR and Western Blot.
  • Key Findings: this compound impaired osteoclast formation, downregulated osteoclast-specific genes, and suppressed bone resorption by inhibiting the RANKL-induced activation of MAPK pathways [4].
In Vivo HEL Xenograft Model

This model evaluates the antitumor efficacy of this compound.

  • Objective: To evaluate the efficacy of this compound in inhibiting tumor growth in a JAK2-driven model [1] [2].
  • Key Reagents: Female nude mice; HEL.92.1.7 xenograft tumor cells.
  • Procedure:
    • Subcutaneously implant HEL.92.1.7 cells into mice to establish tumors.
    • Once tumors reach a predetermined volume, randomize mice into treatment groups.
    • Administer this compound orally at doses (e.g., 100, 200, 300 mg/kg) twice daily for 14 days. A control group receives vehicle only.
    • Monitor tumor volumes and body weights regularly throughout the study.
    • At the endpoint, harvest tumors for analysis.
  • Key Findings: this compound treatment resulted in 60% and 70% inhibition of tumor growth at 200 and 300 mg/kg doses, respectively, and showed a significant increase in apoptosis [2].

Clinical Trial Data and Safety

This compound advanced to Phase I clinical trials for myelofibrosis, but its development was terminated due to significant neurotoxicity.

Aspect Details
Clinical Trial NCT Number NCT00595829 [3] [2]
Phase Phase 1 [3] [2]
Patient Population Adults with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis [3]
Key Efficacy Findings Reductions in splenomegaly; improvements in constitutional symptoms; IWG-defined responses in 10% of patients [3] [6]
Key Safety Findings Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels, leading to study termination. Myelosuppression was minimal [3] [7].
Pharmacokinetics Terminal half-life of ~21 hours in humans, with steady state reached by Day 8 [3]

The neurotoxicity was reversible in most patients after therapy cessation, but its severity and prevalence halted further clinical development for oncology indications [3] [7].

Other Research Applications

Preclinical studies have identified other potential applications for this compound:

  • Cancer Drug Resistance: this compound was found to inhibit P-glycoprotein, sensitizing multidrug-resistant KBV20C cancer cells to vincristine treatment by increasing G2 phase arrest and apoptosis [5].
  • Metabolic Disease: A screening study identified this compound as a compound that upregulates mitochondrial uncoupling protein 1 in brown adipocytes, suggesting a potential investigative role in improving mitochondrial function and treating obesity-related diseases [8].

References

Phase I Clinical Trial Summary of XL019 in Myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details
ClinicalTrials.gov ID NCT00595829 [1]
Study Type Phase I, multicenter, open-label, dose-escalation [1]
Patients (N) 30 [2]
Patient Population Primary MF, Post-PV MF, or Post-ET MF [1]
Primary Objective Determine safety and tolerability [1]

| Dosing Regimens | Initial: 100, 200, 300 mg (orally, days 1-21 of a 28-day cycle) [2] Later: 25 mg daily, 25 mg (Mon/Wed/Fri), 50 mg daily [2] [1] | | Most Notable Adverse Events | Neurotoxicity: Central and/or peripheral neuropathy, occurring in all initial patients and leading to study termination [2]. | | Resolution of Neurotoxicity | Peripheral Neuropathy: Resolved in 50% of patients [2]. Central Neurotoxicity: Resolved in all patients within months after therapy cessation [2]. | | Myelosuppression | Minimal [2] | | Pharmacokinetics | Terminal half-life: ~21 hours; Steady state reached by Day 8 [2] | | Efficacy (IWG-MRT Response) | 3 patients (10%) achieved an International Working Group defined response [2]. | | Spleen Response (in JAK2 V617F+ pts) | 12 of 12 evaluable patients experienced reduction in spleen size; 5 (42%) had a ≥50% decline from baseline [3]. |

XL019 Preclinical and Mechanistic Profile

The following table outlines the core characteristics of the this compound compound itself, which provides context for its clinical investigation.

Property Description
Molecular Target Janus Kinase 2 (JAK2) [4] [5]
Primary Indication (in Trial) Myelofibrosis (MF) [2]
Mechanism of Action Potent, selective, and reversible ATP-competitive inhibitor of JAK2 tyrosine kinase [1] [3].
Selectivity >50-fold selective for JAK2 over JAK1, JAK3, and TYK2, and a panel of over 100 other kinases [1] [4].
IC₅₀ (JAK2) 2.2 - 2.3 nM [4] [5]
Cellular Effect Inhibits phosphorylation of STAT3 and STAT5 in cells harboring either wild-type or mutant JAK2V617F [1] [4].
Additional Finding Functions as a P-glycoprotein (P-gp/ABCB1) inhibitor, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs like vincristine [6].

Signaling Pathway and Clinical Workflow

The diagram below illustrates the mechanistic role of JAK2 in myelofibrosis and the point of inhibition by this compound.

This compound inhibits constitutively active JAK2V617F mutant signaling, which drives dysregulated gene transcription in myelofibrosis.

The following flowchart outlines the design and outcomes of the Phase I clinical trial.

g Start Phase I Trial Initiation Cohort1 Initial Dose Cohorts (100, 200, 300 mg) Days 1-21 / 28-day cycle Start->Cohort1 Neurotoxicity Neurotoxicity Observed (Central & Peripheral) Cohort1->Neurotoxicity StudyHold Study Suspended Neurotoxicity->StudyHold ProtocolAmend Protocol Amended New Dosing & Monitoring StudyHold->ProtocolAmend Cohort2 New Dose Cohorts (25 mg daily, 25 mg TIW, 50 mg daily) ProtocolAmend->Cohort2 Neurotoxicity2 Neurotoxicity Recurred Cohort2->Neurotoxicity2 Termination Study Terminated Neurotoxicity2->Termination Outcomes Key Outcomes Termination->Outcomes

The Phase I trial of this compound was suspended and ultimately terminated due to dose-limiting neurotoxicity.

Key Insights for Researchers

The clinical development of this compound highlights a critical challenge in targeted therapy. While the compound achieved its design goal as a highly selective JAK2 inhibitor and showed promising biological activity (spleen reduction, symptom improvement), an unacceptable and unexpected safety signal (neurotoxicity) emerged that was not predicted by preclinical animal models [2] [1]. This case underscores the importance of robust translational research and comprehensive safety monitoring, especially for agents targeting pathways with broad physiological roles.

References

XL019 Exelixis development

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

XL019 is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. It was investigated as a therapeutic candidate for conditions driven by dysregulated JAK/STAT signaling.

Property Description
Molecular Target Janus Kinase 2 (JAK2) [1]
Primary Mechanism Inhibits JAK2 and the downstream JAK/STAT signaling pathway, which promotes cell growth and survival [1].
Selectivity Highly selective for JAK2 (IC50 = 2-3 nM) over JAK1, JAK3, and TYK2 [2] [3] [4].
Developmental Status Development discontinued after Phase I [3].

Preclinical and Clinical Development Journey

The following diagram and table summarize the key stages and findings from the research on this compound:

timeline Preclin Preclinical Studies IND IND Filed (May 2007) Preclin->IND Phase1_Early Phase I Trial (Early Results) IND->Phase1_Early Phase1_Full Phase I Trial (Full Results) Phase1_Early->Phase1_Full Halted Development Halted Phase1_Full->Halted

This compound development timeline from preclinical research to termination.

Development Stage Key Findings & Outcomes
Preclinical Research Demonstrated potent, selective JAK2 inhibition (IC50 of 2 nM) and favorable pharmacodynamic properties. Showed activity against both wild-type and mutationally activated JAK2 (e.g., JAK2V617F) [1] [2].
Phase I Clinical Trial (Early Results) Initial data from a dose-escalation study in myelofibrosis patients showed promising biological activity, including reduced spleen size and relief of disease-related symptoms at low doses. No myelosuppression was observed initially [2] [5].
Phase I Clinical Trial (Full Results) The trial identified dose-limiting neurotoxicity (peripheral and central neuropathy) in patients across multiple dose levels, including lower ones. This toxicity led to the termination of the program. The neuropathy resolved in 50-100% of patients after treatment cessation [3] [4].

Emergence of a Novel Application

A recent (2025) preclinical study has identified a potential new therapeutic avenue for this compound, unrelated to its original JAK2 target in cancer [6].

  • New Proposed Mechanism: In a screen of epigenetic drug libraries, this compound was found to significantly upregulate the expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes (fat cells) [6].
  • Functional Outcome: Treatment with this compound increased mitochondrial function, ATP production, and the mitochondrial DNA copy number in these cells. The study concluded that this compound could be a beneficial candidate for treating obesity and related metabolic diseases by enhancing energy expenditure [6].
  • Research Status: This is a novel finding from a 2025 in vitro and in silico study. It repurposes this compound for metabolic disease, but this application is still in early research stages [6].

Key Takeaways for Researchers

  • Clinical Development Hurdle: The case of this compound highlights that target selectivity alone does not guarantee clinical safety. The severe and dose-limiting neurotoxicity was not predicted by standard animal toxicology studies, underscoring the unpredictability of translating preclinical models to human patients [3] [4].
  • Drug Repurposing Potential: This compound exemplifies how compounds shelved for one indication may find new life through mechanistic screens for different biological activities. The discovery of its effect on UCP1 and mitochondrial function opens a potential new path for leveraging this molecule [6].

References

JAK2 in the JAK/STAT Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The JAK/STAT pathway is a fundamental membrane-to-nucleus signaling module crucial for cellular processes like proliferation, differentiation, and immune response [1] [2]. The core mechanism involves three key components: a cell surface receptor, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs) [3].

  • Ligand Binding and JAK Activation: The pathway initiates when extracellular cytokines or growth factors bind to their corresponding transmembrane receptors. This binding induces receptor dimerization and brings associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation [1] [2].
  • STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tail, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs. This phosphorylation causes the STATs to form homo- or heterodimers [1] [3].
  • Nuclear Translocation and Gene Transcription: The STAT dimers translocate into the nucleus, where they bind to specific regulatory sequences in DNA to control the transcription of target genes [1] [2].

JAK2 is one of four JAK family members (JAK1, JAK2, JAK3, TYK2) and is particularly essential for signaling by hormones and cytokines involved in hematopoiesis, such as erythropoietin (EPO), thrombopoietin (TPO), and granulocyte colony-stimulating factor (G-CSF) [1] [4]. The table below summarizes key ligands and the primary STAT proteins they activate via JAK2.

Table 1: Selective JAK2-Dependent Signaling Events

Ligand / Cytokine Receptor Family Primary JAK(s) Involved Primary STAT(s) Activated
Erythropoietin (EPO) Single-chain JAK2 Stat5 [1] [4]
Thrombopoietin (TPO) Single-chain JAK2, Tyk2 Stat1, Stat3, Stat5 [4]
Growth Hormone (GH) Single-chain JAK2 Stat3, Stat5 [4]
Prolactin Single-chain JAK2 Stat5 [4]
IL-3 βc family JAK2 Stat3, Stat5, Stat6 [1] [4]
GM-CSF βc family JAK2 Stat3, Stat5 [4]
IFN-γ Class II Jak1, JAK2 Stat1 [1] [4]
Leptin Single-chain JAK2 Stat3, Stat5, Stat6 [4]

The following diagram visualizes the core JAK/STAT signaling pathway, illustrating the sequence from ligand binding to gene regulation.

jak_stat_pathway cluster_extra Extracellular Space cluster_intra Cytoplasm cluster_nuclear Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activates pJAK JAK-P JAK->pJAK Phosphorylation Receptor_p Receptor-P pJAK->Receptor_p Phosphorylates STAT STAT Receptor_p->STAT Recruits pSTAT STAT-P STAT->pSTAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer DNA DNA STAT_Dimer->DNA Binds to Gene_Regulation Gene_Regulation DNA->Gene_Regulation

Core JAK/STAT pathway: from ligand binding to gene regulation.

XL019: A Selective JAK2 Inhibitor

This compound is a potent, ATP-competitive small molecule inhibitor specifically designed to target the JAK2 tyrosine kinase.

Mechanism of Action: this compound acts as a selective inhibitor of JAK2. It potently inhibits JAK2-mediated phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5. By blocking this signaling cascade, it disrupts the promotion of cell growth and survival, which is a common feature in JAK2-driven diseases like myeloproliferative neoplasms (MPNs) [5] [6].

Key Pharmacological Profile: In vitro kinase assays demonstrated the high selectivity of this compound. It has an IC₅₀ (half-maximal inhibitory concentration) of 2.3 nM for JAK2. This potency is notably greater than for other JAK family members, with IC₅₀ values of ≥134 nM for JAK1, JAK3, and TYK2, conferring at least a 50-fold selectivity for JAK2 over a panel of over 100 other kinases [5].

Table 2: this compound Preclinical and Clinical Summary

Aspect Details
Molecular Modality Small Molecule [6]
Primary Target Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [5] [6]
Key Selectivity >50-fold selective for JAK2 over JAK1, JAK3, TYK2 [5]
Mechanistic Outcome Inhibition of JAK2-mediated phosphorylation of STAT3 and STAT5 [5]
Clinical Status Terminated (Phase I) [6]
Tested Indication Primary Myelofibrosis (PMF), Post-PV MF, Post-ET MF [5]
Key Trial Findings Limited efficacy; dose-limiting neurotoxicity observed [5]

Experimental Insights and Clinical Translation

Evidence from Preclinical and Clinical Studies A Phase I clinical trial (NCT00595829) evaluated this compound in 30 patients with advanced myelofibrosis. While the inhibitor was designed to target the dysregulated JAK2 pathway (the JAK2V617F mutation was present in 73% of patients), the clinical outcomes were limited. The study found that this compound treatment led to minimal reduction in the JAK2V617F allelic burden and only modest clinical activity, such as transient spleen size reduction in a subset of patients [5].

The development of this compound was ultimately halted due to the emergence of dose-limiting neurological toxicities. These adverse events included symptoms like confusion, ataxia, and memory loss, which were unpredictable and occurred at various dose levels. This toxicity profile, which was not observed in preclinical animal models, presented a significant challenge for its further clinical development and highlighted a critical consideration for the design of future JAK2 inhibitors [5].

Considerations for JAK2 Inhibition Experiments The experience with this compound underscores several key points for researchers:

  • Target Specificity vs. Clinical Outcome: High selectivity for JAK2 in enzymatic assays does not automatically guarantee clinical efficacy or safety, as evidenced by this compound's limited impact on the disease driver and its neurotoxic side effects [5].
  • Toxicity Mechanisms: The neurotoxicity may be an on-target effect related to JAK2 inhibition in the nervous system or an off-target effect. This remains an important area of investigation for future JAK2-directed therapies [5].
  • Therapeutic Window: Inhibiting wild-type JAK2, which is essential for normal hematopoiesis, often leads to dose-limiting myelosuppression, a common class effect of JAK inhibitors that narrows the therapeutic window [5].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

XL019 is a potent, selective, and reversible small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus Associated Kinase 2) [1] [2]. It was developed by Exelixis and entered clinical investigation for the treatment of myeloproliferative neoplasms.

  • Primary Mechanism: this compound selectively inhibits wild-type and mutated JAK2 (including the V617F mutant), disrupting the JAK-STAT signaling pathway [1] [3] [4]. This pathway is constitutively active in many myeloproliferative disorders and plays a key role in cell proliferation and survival.
  • Selectivity: It demonstrates high selectivity for JAK2, with a 50-fold or greater specificity over other JAK family members (JAK1, JAK3, TYK2) and a panel of over 100 other kinases [3] [4].

The diagram below illustrates the core intended mechanism of action of this compound in the context of myeloproliferative disorders:

G MutantCytokine Mutant Cytokine Receptor (e.g., MPL) JAK2 JAK2 (V617F or wild-type) MutantCytokine->JAK2 Constitutive Activation STAT STAT Protein (e.g., STAT3/5) JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation GeneTranscription Proliferation & Survival Gene Transcription Nucleus->GeneTranscription This compound This compound This compound->JAK2 Inhibits

This compound inhibits JAK2 to block constitutive JAK-STAT signaling in myeloproliferative neoplasms.

Quantitative Biochemical and Pharmacological Data

The table below summarizes key quantitative data for this compound from biochemical and cellular assays:

Parameter Value Unit Assay Context / Notes
JAK2 (cell-free) 2.2 - 2.3 nM (IC₅₀) Primary target [1] [4].
JAK1 (cell-free) 134.3 nM (IC₅₀) >50-fold selectivity vs. JAK2 [4].
JAK3 (cell-free) 214.2 nM (IC₅₀) >50-fold selectivity vs. JAK2 [4].
TYK2 (cell-free) ≥134 nM (IC₅₀) [3].
PDGFRβ (cell-free) 125.4 nM (IC₅₀) Off-target activity [4].
FLT3 (cell-free) 139.7 nM (IC₅₀) Off-target activity [4].
pSTAT5 (cellular) 64 nM (IC₅₀) EPO-stimulated erythroid cells [4].
Terminal Half-Life ~21 hours In human patients [3] [5].
Time to Steady State 8 days In human patients [3] [5].

Clinical Development and Toxicity Profile

This compound progressed to Phase I clinical trials for myelofibrosis (MF), including primary MF and post-polycythemia vera/essential thrombocythemia MF [3] [5] [6].

  • Efficacy Signals: The trial observed some clinical activity, including reductions in splenomegaly, improvements in constitutional symptoms, and IWG-defined responses in 3 out of 30 patients (10%) [3] [5] [6]. Responses appeared more likely in patients with a JAK2V617F or MPLW515F mutation [6].
  • Dose-Limiting Toxicity: The development of central and peripheral neurotoxicity was the major adverse event, occurring across all dose cohorts and leading to the termination of the clinical program [3] [5].
  • Dosing Schedules Tested: The study evaluated various regimens, including 100-300 mg (21 days on/7 days off), 25-50 mg daily, and 25 mg three times per week [3]. Neurotoxicity was observed even at the lowest doses, though it was partially reversible upon discontinuation [3] [5].

Recent Preclinical Insights

While clinical development for oncology was halted, a 2023 preclinical study revealed a new potential application for this compound in bone metabolic diseases [7] [8].

  • Experimental Finding: this compound effectively inhibited osteoclast differentiation and bone resorption induced by RANKL in vitro [7] [8].
  • Proposed Mechanism: The study suggested this effect occurs through suppression of the MAPK signaling pathway (specifically by inhibiting the phosphorylation of ERK, JNK, and p38), rather than the canonical JAK-STAT pathway [7] [8]. This mechanism was further supported by molecular docking analysis [7].
  • In Vivo Validation: The bone-protective effect was confirmed in a mouse model of titanium particle-induced calvarial osteolysis [7] [8].

The following diagram outlines this novel experimental pathway identified in recent research:

G RANKL RANKL Stimulation MAPPK MAPK Pathway Activation RANKL->MAPPK OCDifferentiation Osteoclast Differentiation & Function MAPPK->OCDifferentiation BoneLoss Bone Resorption OCDifferentiation->BoneLoss XL019_New XL019_New XL019_New->MAPPK Inhibits

Recent research indicates this compound inhibits RANKL-induced osteoclastogenesis via MAPK pathway suppression [7] [8].

Conclusion and Development Status

This compound is a potent and selective JAK2 inhibitor whose clinical development for myelofibrosis was terminated due to unacceptable neurotoxicity [3] [5]. Although it demonstrated proof-of-concept for JAK2 inhibition with minimal myelosuppression, the neurological adverse effects prevented further development in oncology.

However, recent preclinical findings suggest that this compound could be repurposed as a useful research tool for studying osteoclast biology and potential treatments for bone loss disorders like osteoporosis [7] [8]. For researchers seeking a JAK inhibitor for clinical use in myeloproliferative diseases, other agents (like ruxolitinib) have successfully reached the market.

References

Core Clinical Trial Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Findings
Trial Identifier NCT00595829 [1]
Primary Objective Determine safety and tolerability [2]
Dosing Schedule Oral, once daily for 21 days in 28-day cycles (initial); later amended to continuous daily dosing [2]
Patient Population 30 adults with primary myelofibrosis (PMF), post-polycythemia vera MF, or post-essential thrombocythemia MF [2]
Key Efficacy Finding IWG-MRT defined responses observed in 3 out of 30 patients (10%) [2]. Early data showed spleen size reduction in 5 of 6 patients [3].
Dose-Limiting Toxicity (DLT) Neurotoxicity (central and peripheral), occurring at all dose levels tested, leading to study termination [2].
Most Common AEs Peripheral neuropathy, dizziness, and cognitive impairment [2].
Pharmacokinetics Terminal half-life of ~21 hours; steady state reached by Day 8 [2].

Detailed Experimental Protocol

The following outlines the key methodological components of the Phase I study.

Study Design & Dosing
  • Design: Multicenter, open-label, dose-escalation study [2].
  • Initial Dosing: Cohorts of 3 patients received 100 mg, 200 mg, or 300 mg orally once daily on days 1–21 of a 28-day cycle [2].
  • Amended Dosing: After neurotoxicity emerged, the protocol was amended. New cohorts received:
    • 25 mg continuously daily (n=8)
    • 25 mg on a Monday/Wednesday/Friday schedule (n=8)
    • 50 mg continuously daily (n=5) [2].
Patient Eligibility (Key Criteria)
  • Inclusion: Patients with PMF, post-PV MF, or post-ET MF requiring therapy; adequate organ function; and adequate marrow reserve (ANC ≥1.0 × 10⁹/L, platelets ≥50 × 10⁹/L) [2].
  • Exclusion (Post-Amendment): Patients with pre-existing peripheral neuropathy were excluded. All participants were monitored by specialist neurologists [2].
Assessment Endpoints
  • Safety: Monitored via adverse events, clinical labs, ECGs, and targeted neurological assessments [2].
  • Efficacy: Evaluated using the 2006 International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) criteria, assessing spleen size and hematologic response [2].
  • Pharmacokinetics/Pharmacodynamics: Plasma concentration of XL019 was analyzed, and inhibition of JAK-STAT signaling was assessed via phosphorylation of STAT proteins [2].

Mechanism of Action & Toxicity Pathway

The diagram below illustrates the proposed mechanism of this compound and the pathway leading to its dose-limiting toxicity.

> The therapeutic and adverse effect pathways of this compound, highlighting its intended JAK2 inhibition and the unforeseen neurotoxicity that halted development.

Key Interpretations & Conclusions

  • Selectivity vs. Safety: this compound was a highly selective JAK2 inhibitor (IC₅₀ of 2.2 nM), but this selectivity did not translate to an acceptable clinical safety profile [2] [1].
  • Unpredicted Toxicity: The severe neurotoxicity was not observed in preclinical animal studies (rats and dogs), where the major toxicity was dose-dependent myelosuppression. This highlights the challenges in translating preclinical safety data to humans [2].
  • Clinical Development Halt: The unpredictable and dose-limiting neurological toxicity observed across all dose levels led to the termination of this compound's clinical development for myelofibrosis [2]. This outcome contrasts with the successful development of other JAK inhibitors like ruxolitinib, which inhibits both JAK1 and JAK2 [2].

References

XL019 selective JAK2 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical and Clinical Data

The following table consolidates key findings from preclinical studies and clinical trials:

Aspect Findings
In Vitro Activity Inhibits JAK2 and JAK2V617F mutant, blocking JAK-STAT signaling and inducing apoptosis. Also shows a desirable off-target profile (hERG and CYP inhibition) [1].
In Vivo Efficacy Orally bioavailable. Inhibits tumor growth in HEL.92.1.7 xenograft models and reduces phosphorylation of STAT1 and STAT3 [1].
Clinical Trials (Phase I) Studied in patients with myelofibrosis and polycythemia vera. Trial terminated due to dose-limiting neurological toxicities [2] [1].
Novel Off-Target Effect Functions as a P-glycoprotein (P-gp) inhibitor, sensitizing multidrug-resistant cancer cells to antimitotic drugs like vincristine [3] [4].

Key Experimental Protocols

The pivotal studies on XL019's mechanism of action utilized several standard cell biology techniques. Here are the detailed methodologies for the key experiments cited:

  • Rhodamine Uptake Assay (P-gp Inhibition): To assess P-gp inhibitory activity, cells are treated with this compound for 24 hours. They are then incubated with Rhodamine 123, a fluorescent P-gp substrate. The intracellular accumulation of Rhodamine, measured by flow cytometry, indicates the degree of P-gp inhibition—higher fluorescence means more successful blockade of the drug-efflux pump [4].

  • Cell Viability and Apoptosis Assay: Cellular viability is measured using colorimetric assays (e.g., EZ-CyTox). For apoptosis, researchers use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. This distinguishes live cells (Annexin V-/PI-) from early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [4].

  • Cell Cycle Analysis (FACS): Cells are treated and fixed in ethanol before being stained with a Propidium Iodide (PI) solution containing RNase A. The DNA content is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on PI fluorescence intensity [4].

  • Protein Expression Analysis (Western Blot): After treatment, total cellular proteins are extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against pSTAT3, p21, pH2AX, C-PARP). Bound antibodies are detected using chemiluminescence after incubation with enzyme-conjugated secondary antibodies [4].

Signaling Pathways and Mechanisms

This compound's primary and secondary mechanisms of action can be visualized in the following pathway diagrams.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Gene Transcription This compound This compound This compound->JAK2 Inhibits

This compound directly inhibits JAK2, blocking JAK-STAT signaling and related cell proliferation [1] [5].

G Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Effluxed by Apoptosis Apoptosis Chemo->Apoptosis Induces p21_pH2AX p21 / pH2AX Upregulation Chemo->p21_pH2AX Resistance Resistance Pgp->Resistance This compound This compound This compound->Pgp Inhibits G2_Arrest G2/M Phase Arrest p21_pH2AX->G2_Arrest G2_Arrest->Apoptosis

This compound inhibits P-glycoprotein, preventing chemotherapeutic drug efflux and promoting apoptosis via DNA damage and cell cycle arrest [3] [4].

Research Implications and Future Directions

The investigation into this compound reveals critical insights for drug development:

  • JAK Inhibitor Class Effect: The finding that this compound and other JAK2 inhibitors (like CEP-33779) can block P-gp suggests this may be a class effect, opening avenues to repurpose these agents for overcoming multidrug resistance in oncology [3] [4].
  • Therapeutic Index Challenge: The neurological dose-limiting toxicities observed in clinical trials for myelofibrosis highlight a narrow therapeutic index, which ultimately halted its development for that indication [2].

References

XL019 In Vitro Assay Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2). The following section details the methodologies for key in vitro experiments used to characterize its mechanism of action and therapeutic potential, particularly in cancer and metabolic diseases [1] [2].

Summary of Key Quantitative Data for this compound

The table below summarizes core quantitative data from the search results, which is essential for experimental planning and data interpretation.

Parameter Value / Result Experimental Context / Notes
JAK2 Inhibition (IC₅₀) 2 - 2.3 nM [3] [4] In kinase activity assays. Demonstrates high potency.
Selectivity (IC₅₀) JAK1: 130-134 nM; JAK3: 250 nM; TYK2: 340 nM [3] [4] 50 to 150-fold selectivity for JAK2 over other JAK kinases.
Cellular Viability (IC₅₀) ~2.5 µM [2] In KBV20C cells (a multidrug-resistant cancer cell line) after 48-hour treatment.
P-gp Inhibition Required a 2x higher dose than CEP-33779 for similar effect [2] Rhodamine 123 uptake assay in KBV20C cells. Suggests it functions as a P-gp inhibitor.
Mitochondrial Function Significant increase in UCP1 expression, ATP production, and mtDNA copy number [1] In brown adipocytes; indicates a potential application for treating obesity-related diseases.

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays referenced in the available literature.

Kinase Inhibition and Selectivity Profiling

This protocol is based on the characterization of this compound's core mechanism of action [3] [4].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK2 and other kinases, establishing its potency and selectivity.
  • Materials:
    • Recombinant JAK1, JAK2, JAK3, and TYK2 kinases.
    • This compound (Selleckchem, Houston, TX, USA [2]).
    • ATP-dependent luciferase-coupled chemiluminescence assay system.
    • Substrate peptide and ATP.
  • Methodology:
    • Prepare a dilution series of this compound in DMSO.
    • In a reaction plate, incubate each kinase with this compound and a substrate peptide in kinase buffer.
    • Initiate the reaction by adding ATP.
    • After an appropriate incubation period, add the luciferase detection reagent.
    • Measure the luminescence signal, which is inversely proportional to kinase activity.
    • Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ values using non-linear regression analysis.

The experimental workflow for this profiling is outlined below:

kinase_assay start Start Assay dilute Prepare this compound Dilution Series start->dilute incubate Incubate Kinase with This compound and Substrate dilute->incubate add_atp Initiate Reaction with ATP incubate->add_atp detect Add Luciferase Reagent and Detect Luminescence add_atp->detect analyze Calculate IC₅₀ detect->analyze report Report Selectivity Profile analyze->report

Cell Viability and Apoptosis Assay

This protocol is adapted from Cheon et al. (2017) to assess the cytotoxic effects of this compound, particularly in combination with other chemotherapeutics [2].

  • Objective: To evaluate the effect of this compound on cell viability and the induction of apoptosis in drug-resistant cancer cells.
  • Materials:
    • Cell lines: Drug-resistant KBV20C cells and their parental KB cells.
    • Reagents: this compound, Vincristine (Enzo Life Sciences), EZ-CyTox cell viability assay kit (Daeillab), Annexin V-FITC/PI apoptosis detection kit (BD Bioscience), Propidium Iodide (PI), RNAse A.
    • Equipment: Microplate reader, flow cytometer.
  • Methodology for Cell Viability (EZ-CyTox):
    • Seed cells in a 96-well plate and allow to adhere overnight.
    • Treat cells with a range of this compound concentrations (e.g., 0-10 µM), alone or in combination with Vincristine, for 48 hours.
    • Add EZ-CyTox solution to each well and incubate for 1-2 hours at 37°C.
    • Measure the absorbance at 450 nm.
    • Calculate cell viability as a percentage of the untreated control.
  • Methodology for Apoptosis (Annexin V/PI Staining):
    • Seed and treat cells in 60-mm dishes as described above for 24-48 hours.
    • Dislodge cells with trypsin, collect, and wash with PBS.
    • Resuspend cell pellet in Annexin V binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
    • Analyze stained cells by flow cytometry within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
P-glycoprotein (P-gp) Inhibition Assay

This protocol details the method used to identify this compound's off-target activity as a P-gp inhibitor, which contributes to its chemosensitizing effect [2].

  • Objective: To determine if this compound inhibits the efflux activity of P-gp in multidrug-resistant cells.
  • Materials:
    • KBV20C cells (P-gp overexpressing).
    • Rhodamine 123 fluorescent dye (Sigma-Aldrich).
    • Verapamil (a known P-gp inhibitor, used as a positive control).
    • This compound.
    • Flow cytometer.
  • Methodology (Rhodamine 123 Uptake):
    • Seed KBV20C cells in 6-well plates and grow to ~70-80% confluence.
    • Pre-treat cells with this compound, CEP-33779, or verapamil for 24 hours.
    • Incubate cells with 2 µg/mL Rhodamine 123 for 1.5 hours at 37°C.
    • Remove the medium and wash the cells thoroughly with PBS.
    • Dislodge the cells and analyze the intracellular Rhodamine 123 fluorescence immediately using a flow cytometer.
    • A increase in fluorescence in treated groups compared to the untreated control indicates inhibition of P-gp efflux activity.

The relationship between P-gp inhibition and its downstream effects is illustrated in the following pathway:

p_gp_pathway This compound This compound Treatment p_gp_inhibit Inhibition of P-gp Pump This compound->p_gp_inhibit drug_retention Increased Intracellular Vincristine p_gp_inhibit->drug_retention dna_damage DNA Damage (pH2AX ↑) drug_retention->dna_damage cell_cycle_arrest G2/M Phase Arrest drug_retention->cell_cycle_arrest apoptosis Apoptosis (C-PARP ↑) dna_damage->apoptosis biomarkers Biomarker Changes (p21 ↑, pRb ↑) cell_cycle_arrest->biomarkers leads to biomarkers->apoptosis

Mitochondrial Function Assay in Adipocytes

This protocol is based on a study exploring this compound's potential application in treating obesity-related diseases by enhancing mitochondrial function in brown fat [1].

  • Objective: To assess the effect of this compound on mitochondrial uncoupling protein 1 (UCP1) expression and function in brown adipocytes.
  • Materials:
    • Brown adipocyte cell line.
    • GFP-UCP1 reporter system.
    • This compound.
    • Assay kits for mitochondrial ATP production and mtDNA copy number quantification (e.g., qPCR).
  • Methodology:
    • UCP1 Expression: Differentiate brown pre-adipocytes. Treat with this compound and measure UCP1 promoter activity using the GFP reporter, or measure UCP1 protein levels via Western blot.
    • ATP Production: Lyse this compound-treated adipocytes and use a bioluminescent ATP assay kit to quantify ATP levels, normalized to total protein.
    • mtDNA Copy Number: Extract total DNA from treated cells. Quantify the ratio of mitochondrial DNA (e.g., Cytochrome B gene) to nuclear DNA (e.g., GAPDH gene) using quantitative real-time PCR (qRT-PCR).

Important Considerations for Researchers

  • Neurotoxicity Concern: A major finding from clinical trials of this compound was dose-limiting central and peripheral neurotoxicity, which halted its development for myelofibrosis [4]. This is a critical safety consideration for any further research or repurposing of this compound.
  • Key Mechanism: The primary and most well-characterized mechanism of this compound is the potent inhibition of JAK2 and the subsequent modulation of the JAK-STAT signaling pathway [3] [4] [5].
  • Novel Applications: Recent research suggests potential new applications for this compound, separate from its original JAK2 target. These include reversing multidrug resistance in cancer via P-gp inhibition [2] and promoting energy expenditure in brown fat for obesity treatment [1].

References

JAK2 inhibition assays with XL019

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to XL019

This compound is an orally administered, potent, and selective inhibitor of Janus kinase 2 (JAK2). Preclinical data indicated over 50-fold selectivity for JAK2 versus a panel of more than 100 kinases, including JAK1, JAK3, and TYK2 [1] [2]. Its primary therapeutic target was myelofibrosis, driven by dysregulated JAK-STAT signaling, often due to the JAK2 V617F mutation [3].

Interestingly, a subsequent research study revealed that this compound, along with another JAK2 inhibitor (CEP-33779), could sensitize multidrug-resistant cancer cells to antimitotic drugs. This effect was found to be independent of the JAK-STAT pathway and was instead mediated through the direct inhibition of P-glycoprotein (P-gp), an ATP-binding cassette transporter often overexpressed in resistant cancers [4].

However, a phase I clinical trial in patients with myelofibrosis was terminated early because neurological toxicity was observed in all patients, including peripheral and central neurotoxicity. This adverse effect occurred even at lower doses, preventing further clinical development [1] [2].

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound from biochemical, cellular, and clinical studies.

Parameter Value / Finding Context / Model Source
JAK2 Inhibition (IC₅₀) 2.3 nM In vitro kinase assay [1] [2]
Selectivity for JAK2 >50-fold vs. JAK1, JAK3, TYK2 Panel of over 100 kinases [1] [2]
P-gp Inhibition Sensitized KBV20C cells Cellular rhodamine uptake assay [4]
Relative P-gp Potency ~2x less potent than CEP-33779 Sensitization of resistant cells [4]
Clinical Half-life ~21 hours Phase I trial in myelofibrosis patients [1]
Steady State Reached by Day 8 Phase I trial in myelofibrosis patients [1]
Dose-Limiting Toxicity Central & Peripheral Neurotoxicity Phase I trial (doses from 25 mg to 300 mg) [1] [2]

Experimental Protocols

The following section details the methodologies used to evaluate the effects of this compound in preclinical research.

Cell Culture and Reagents
  • Cell Lines: Use the human oral squamous carcinoma cell line KB and its multidrug-resistant subline KBV20C (which overexpresses P-gp) [4].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C [4].
  • Key Reagents:
    • This compound, CEP-33779 (JAK2 inhibitors): Obtain from Selleckchem.
    • Vincristine (antimitotic drug): Obtain from Enzo Life Sciences.
    • Verapamil (established P-gp inhibitor): Obtain from Sigma-Aldrich.
    • Rhodamine 123: A fluorescent P-gp substrate, from Sigma-Aldrich [4].
Protocol 1: P-gp Inhibition Rhodamine Uptake Assay

This flow cytometry-based assay measures the intracellular accumulation of a fluorescent P-gp substrate, indicating P-gp function inhibition [4].

  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Treat cells with this compound, CEP-33779, verapamil, or a vehicle control (e.g., DMSO) for 24 hours.
  • Incubate cells with 2 μg/mL Rhodamine 123 for 1.5 hours at 37°C.
  • Wash cells thoroughly with cold phosphate-buffered saline (PBS) to remove extracellular dye.
  • Analyze fluorescence using a flow cytometer (e.g., Guava EasyCyte Plus). Increased fluorescence in the treated group compared to the control indicates successful P-gp inhibition.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the early and late stages of apoptosis in drug-treated cells [4].

  • Treat cells with this compound, vincristine, a combination, or controls for 24-48 hours in 60-mm dishes.
  • Harvest cells by trypsinization, pellet by centrifugation, and wash with PBS.
  • Resuspend cell pellet in 100 μL of binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
  • Add additional binding buffer (e.g., 400 μL) and analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different cell cycle phases, which can be perturbed by drug treatments [4].

  • Treat and harvest cells as described in Protocol 2.
  • Fix cells thoroughly by suspending the pellet in 75% ethanol for at least 1 hour at 4°C.
  • Wash cells with PBS to remove ethanol.
  • Stain DNA by resuspending the cell pellet in a PI staining solution (containing 100 μg/mL RNase A and 50 μg/mL PI in PBS) for 30 minutes at 37°C in the dark.
  • Analyze the relative DNA content of the stained cells using a flow cytometer. The DNA content histogram allows for quantification of the population in G1, S, and G2/M phases.
Protocol 4: Analysis of Apoptotic and Cell Cycle Proteins by Western Blot

This method detects changes in protein expression and phosphorylation relevant to apoptosis and cell cycle arrest [4].

  • Extract total protein from treated cells using a commercial protein extraction solution (e.g., PRO-PREP). Incubate on ice for 30 minutes and clarify by centrifugation at 15,000 × g for 5 minutes at 4°C.
  • Quantify protein concentration using a standard assay (e.g., Bio-Rad protein assay).
  • Separate proteins by SDS-PAGE and transfer to a membrane (western blotting).
  • Probe the membrane with specific primary antibodies against:
    • Cleaved PARP (apoptosis marker)
    • p21 (cell cycle regulator)
    • pH2AX (DNA damage marker)
    • pRb (cell cycle regulator)
    • β-actin (loading control)
  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.

JAK-STAT Signaling Pathway & this compound Mechanism

The diagram below illustrates the JAK-STAT signaling pathway and the points of inhibition by this compound.

jak_stat_pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2_Active JAK2 (Active) Receptor->JAK2_Active  Dimerization &  Trans-phosphorylation JAK2 JAK2 (Inactive) JAK2->JAK2_Active STAT STAT (Inactive) JAK2_Active->STAT  Phosphorylation STAT_Dimer STAT Dimer (Active) STAT->STAT_Dimer Gene Target Gene Expression STAT_Dimer->Gene  Nuclear  Translocation This compound This compound (JAK2 Inhibitor) This compound->JAK2 This compound->JAK2_Active

Application Notes & Conclusions

  • Interpreting the Dual Mechanism: When investigating this compound, especially in the context of drug-resistant cancers, consider its dual inhibitory action on both JAK2 and P-gp. A sensitization effect observed in resistant cells could be due to either mechanism, and control experiments using JAK-STAT pathway-specific assays are necessary to distinguish between them [4].
  • Clinical Translation is Not Advised: The pronounced neurotoxicity observed in the phase I trial means that This compound itself is not a viable clinical candidate. However, it remains a valuable tool compound for preclinical research to understand JAK2 biology and the structure-activity relationship of JAK2 inhibitors, particularly those that also modulate P-gp [4] [1].
  • Key Limitations: The primary limitation of using this compound is its off-target neurological effects, which were not predicted by animal models. This highlights the critical importance of thorough toxicological profiling for central nervous system effects when developing selective kinase inhibitors [1] [2].

References

XL019 Clinical Application Notes: Dosing Protocols, Safety Profile, and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

XL019 represents a selective JAK2 inhibitor that entered clinical development for the treatment of myelofibrosis (MF), a clonal proliferative disease of hematopoietic stem cells with limited treatment options. Myelofibrosis encompasses primary myelofibrosis (PMF) and secondary forms arising from polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). These conditions are characterized by excessive cytokine release, bone marrow fibrosis, cytopenias, and extramedullary hematopoiesis, with a reported median survival of approximately 4 years at the time of these studies. The JAK-STAT signaling pathway emerged as a promising therapeutic target following the discovery that approximately half of MF patients harbor the JAK2 V617F mutation, which leads to constitutive activation of this pathway. This compound was developed as a potent, highly selective, and reversible inhibitor of JAK2 with demonstrated activity against both wild-type and mutationally activated forms of JAK2, presenting a potential targeted therapeutic approach for this challenging disease [1] [2].

The preclinical profile of this compound showed excellent selectivity for JAK2 versus other JAK family members, with an IC50 of 2.3 nM for JAK2 compared to IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This selectivity profile suggested potential advantages in targeting the dysregulated JAK2 signaling in MF while minimizing interference with other JAK-dependent physiological processes. In preclinical animal models, the major observed toxicity was dose-dependent myelosuppression, with no neurological toxicity reported in these early studies. Based on these promising preclinical data, this compound advanced to phase I clinical trials to establish its safety profile, determine appropriate dosing schedules, and evaluate preliminary efficacy in patients with advanced myelofibrosis [2] [3].

Clinical Trial Dosing Schedules

Evolution of Dosing Regimens

The phase I clinical trial program for this compound employed a dose-escalation design to determine the safety, pharmacokinetics, and pharmacodynamics of this compound in adults with myelofibrosis. The initial protocol was based on animal toxicity studies which guided the selection of a starting dose of 100 mg daily administered on a schedule of 3 weeks on, 1 week off in 28-day cycles. Patients were treated in cohorts of three, with planned dose-escalation to 200 mg and 300 mg if no dose-limiting toxicities were observed. However, significant neurotoxicity emerged at doses ≥100 mg daily, prompting protocol amendments to explore lower doses and alternative scheduling in an attempt to mitigate these adverse effects while maintaining clinical activity [2] [3].

Following the observation of neurological toxicity, the study was suspended and subsequently amended to include lower dosing regimens with enhanced neurological monitoring. The amended protocol enrolled additional patients at significantly reduced doses: 25 mg administered continuously daily (n=8), 25 mg administered on a Monday/Wednesday/Friday (TIW) schedule (n=8), and 50 mg administered continuously daily (n=5). Despite these reductions, neurotoxicity continued to be observed, ultimately leading to termination of the clinical program. The pharmacokinetic profile revealed a terminal half-life of approximately 21 hours, with steady state concentrations reached by Day 8 of dosing, which informed the scheduling considerations throughout the trial [2] [4].

Comprehensive Dosing Schedule Table

Table 1: this compound Dosing Schedules Evaluated in Phase I Clinical Trials

Dose Level Schedule Number of Patients Cycle Length Key Findings
100 mg 3 weeks on, 1 week off 3 28 days Reversible low-grade peripheral neuropathy in all patients
200 mg 3 weeks on, 1 week off 3 28 days Significant neurotoxicity observed
300 mg 3 weeks on, 1 week off 3 28 days Significant neurotoxicity observed
25 mg Continuous daily dosing 8 28 days Mild peripheral neuropathy in 1/16 patients; clinical activity maintained
25 mg Monday/Wednesday/Friday 8 28 days Minimal neurotoxicity; reduced but maintained efficacy
50 mg Continuous daily dosing 5 28 days Mild to moderate neuropathy in 2/5 patients

The dosing schedule evolution demonstrated that lower doses and intermittent scheduling could partially mitigate but not eliminate the neurotoxicity signal associated with this compound. Interestingly, the 25 mg TIW schedule showed the most favorable safety profile while retaining some clinical activity, particularly in reduction of splenomegaly and constitutional symptoms. However, the persistence of neurological adverse events even at these reduced exposure levels ultimately led to the termination of the this compound clinical development program for myelofibrosis [2] [5].

Safety and Toxicity Profile

Neurological Toxicity

The most significant and unexpected safety finding from the this compound clinical trials was the dose-limiting neurotoxicity that emerged across multiple dose levels. In the initial cohorts receiving doses ≥100 mg (100 mg, 200 mg, and 300 mg) on a 3-weeks-on, 1-week-off schedule, reversible low-grade peripheral neuropathy was observed in 7 out of 9 patients (Grade 1 in 5 patients; Grade 2 in 2 patients). This neurotoxicity manifested as peripheral neuropathy, balance disorders, dizziness, confusional state, and paresthesia. The protocol was subsequently amended to exclude patients with pre-existing peripheral neuropathy and to implement enhanced neurological monitoring, including assessments by specialist neurologists [1] [2].

Despite these precautions, neurological toxicity continued to be observed at lower dose levels, though with reduced frequency and severity. At the 25 mg daily dose, mild peripheral neuropathy was observed in only 1 of 16 patients, while at the 50 mg daily dose, mild to moderate neuropathy developed in 2 of 5 patients. The neurotoxicity was generally reversible upon discontinuation of this compound, with peripheral neuropathy resolving in 50% of affected patients and central neurotoxicity resolving in all patients within months after therapy cessation. This toxicity profile represented a significant challenge for the clinical development of this compound, particularly since neurological adverse events had not been observed in preclinical animal toxicology studies, highlighting the limitations of animal models in predicting certain class-specific adverse effects in humans [2] [3] [4].

Other Adverse Events

In contrast to other JAK inhibitors in development, this compound demonstrated a favorable hematological toxicity profile. No treatment-related hematologic adverse events (including thrombocytopenia, anemia, or neutropenia) were observed at the 25 mg and 50 mg dose levels. This represented a potential advantage over other JAK inhibitors such as ruxolitinib, where myelosuppression has been dose-limiting. The non-hematologic adverse events observed with this compound were generally mild to moderate in severity and included disgeusia (altered sense of taste), fatigue, nausea, balance disorder, confusional state, paresthesia, and skin rash. The relatively favorable hematological profile suggested that this compound's high selectivity for JAK2 over other JAK family members might have contributed to reduced hematological toxicity compared to less selective JAK inhibitors [1] [5].

Efficacy Results

Clinical Activity Across Dose Levels

Despite the challenges with neurological toxicity, this compound demonstrated encouraging clinical activity in patients with myelofibrosis, particularly in those harboring JAK2 V617F or MPL W515L mutations. In the initial cohorts, this compound resulted in reductions in splenomegaly and leukocytosis, stabilization of hemoglobin counts, improvements in blast counts, and resolution or improvement in generalized constitutional symptoms. The median spleen size in 15 patients measured below the costal margin by palpation was 14 cm (range, 3-26 cm). Importantly, all 12 evaluable patients with an activating mutation (JAK2 V617F: 11 patients; MPLW515F: 1 patient) experienced reduction in spleen size, with 5 (42%) achieving a ≥50% decline from baseline. In contrast, the three patients with palpable splenomegaly at baseline who were JAK2 V617F mutation negative did not experience spleen size reduction, suggesting a potential correlation between mutation status and response [1] [6].

Constitutional symptoms improved significantly in patients with activating mutations. Ten of 11 patients with JAK2V617F activating mutations and baseline constitutional symptoms reported improvements in generalized constitutional symptoms including pruritus and fatigue. Additionally, reductions in leukocytosis were observed in 7 of 9 patients who presented with baseline leukocytosis of >15,000/mm³. Perhaps most notably, improvements in anemia were observed in 4 patients, and three of four patients with pre-leukemic transformation showed a reduction in the levels of circulating blasts after the first cycle of this compound, with duration on study of 2.5, 3+, and 7.5+ months. Two of these patients also showed normalization of blast counts in the bone marrow, suggesting potential disease-modifying activity in advanced disease states [5] [6].

Efficacy Results Summary

Table 2: Efficacy Outcomes of this compound in Myelofibrosis Patients

Efficacy Parameter Results in Mutation-Positive Patients Results in Overall Population
Spleen Reduction 12/12 (100%) patients with reduction; 5/12 (42%) with ≥50% reduction 15/18 (83%) with some reduction
Constitutional Symptoms 10/11 (91%) with improvement 10/14 (71%) with improvement
Leukocytosis Reduction 7/9 (78%) with reduction 7/9 (78%) with reduction
Anemia Improvement 4/6 (67%) with stabilization or improvement 4/8 (50%) with stabilization or improvement
IWG Defined Responses Not reported separately 3/30 (10%)
Circulating Blast Reduction 2/3 (67%) in pre-leukemic patients 3/4 (75%) in pre-leukemic patients

According to the International Working Group (IWG) response criteria for myelofibrosis, clinical responses were observed in three (10%) of the 30 patients treated in the phase I study. The clinical activity appeared to be more pronounced in patients with JAK2 V617F or MPL W515L mutations, suggesting that the therapeutic effect might be particularly dependent on the presence of these activating mutations. This mutation-dependent activity pattern differed from that observed with less selective JAK inhibitors like ruxolitinib, which demonstrates efficacy regardless of JAK2 mutation status. The efficacy findings, while limited by the early termination of the program, provided proof-of-concept for selective JAK2 inhibition in mutation-positive myelofibrosis patients [2] [4].

Experimental Protocols and Methodologies

Clinical Trial Monitoring Protocols

The phase I evaluation of this compound implemented comprehensive safety monitoring protocols, particularly after the emergence of unexpected neurological toxicity. Following protocol amendment, patients received targeted monitoring for neuropathy every month by treating physicians and additional assessments by neurologists every three months. Safety evaluations included standard clinical findings, recording of adverse events, concomitant medications, electrocardiogram (ECG), and laboratory tests. Specific neurological assessment protocols included detailed neurological examinations, assessment of peripheral sensory and motor function, and evaluation of cognitive function in cases where central neurotoxicity was suspected [2] [3].

Efficacy assessments were conducted using the International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) response criteria. Spleen size was assessed by palpation at each visit, measuring the distance below the costal margin. Hematologic parameters were monitored regularly, with complete blood counts performed at baseline, weekly during the first cycle, and at each subsequent cycle. Bone marrow evaluations were performed at baseline and after every 6 cycles to assess fibrosis and blast counts. For response categorization according to IWG criteria, responses had to be maintained for at least 8 weeks to be considered sustained [2] [7].

Pharmacodynamic and Biomarker Assessments

Pharmacodynamic evaluations in the this compound clinical trials included quantitative PCR for peripheral blood JAK2 V617F allele burden and erythropoietin-independent colony formation. Plasma and fixed blood samples were collected to evaluate changes in protein biomarkers and JAK2 signaling pathways. For molecular response assessment, peripheral blood samples were collected monthly and analyzed using PCR assays specific for the wild-type and V617F alleles of JAK2. Additional biomarker analyses included assessment of changes in plasma cytokines using a multiplex Luminex-based format comparing baseline and on-treatment plasma samples (collected at Day 1, Day 22, and Day 29) [1] [2].

Pharmacokinetic sampling was performed extensively throughout the trial. The protocol included pre-dose samples and multiple post-dose timepoints (30 minutes, 1, 2, 4, and 8 hours post-dose) on Days 1 and 22 of Cycle 1, with additional sampling at designated times during subsequent cycles. Pharmacokinetic analysis employed non-compartmental analysis of plasma concentration-time profiles for each subject using WinNonlin version 5.2. The extensive pharmacokinetic sampling allowed for thorough characterization of the absorption, distribution, and elimination properties of this compound, which informed the understanding of exposure-toxicity and exposure-response relationships [2].

Signaling Pathways and Mechanism of Action

This compound functions as a potent and selective inhibitor of the JAK2 tyrosine kinase, which plays a pivotal role in the cellular response to cytokines and hematopoietic growth factors including erythropoietin and thrombopoietin. In myeloproliferative neoplasms with JAK2 mutations, particularly the V617F mutation in the pseudokinase domain, JAK2 exhibits constitutive activation leading to dysregulated JAK-STAT signaling. This results in continuous proliferation and survival signals independent of normal cytokine regulation. This compound binds to the ATP-binding site of JAK2, inhibiting its kinase activity and downstream phosphorylation of STAT transcription factors, particularly STAT3 and STAT5. The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:

G cluster_normal Normal JAK-STAT Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation JAK2_Mutant JAK2_Mutant JAK2_Mutant->STAT Constitutive Phosphorylation STAT_P STAT_P STAT->STAT_P Phosphorylation Nucleus Nucleus STAT_P->Nucleus Nuclear Translocation Transcription Transcription Nucleus->Transcription Gene Expression This compound This compound This compound->JAK2 Inhibition This compound->JAK2_Mutant Inhibition

Diagram 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action

The selectivity profile of this compound is noteworthy, with 50-fold or greater selectivity for JAK2 versus a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family. The IC50 of this compound for JAK2 was 2.3 nM, compared with IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This compound is non-selective for JAK2V617F versus wild-type JAK2, and potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2. This mechanism underlies both the efficacy observed in mutation-positive patients and the potential for therapeutic effects in wild-type JAK2 patients through disruption of the inflammatory cascade that contributes to MF symptomatology [2] [3] [8].

Conclusion and Research Implications

The clinical development of this compound provided important insights into the therapeutic potential and limitations of selective JAK2 inhibition in myelofibrosis. While the compound demonstrated encouraging clinical activity, particularly in reducing splenomegaly and improving constitutional symptoms in patients with JAK2 mutations, the unexpected and dose-limiting neurotoxicity ultimately prevented further development. The dissociation between efficacy signals and the neurotoxicity observed with this compound highlights the challenges in targeted therapy development, where compound-specific off-target effects or on-target effects in unexpected tissues can limit therapeutic utility even when the primary mechanism shows promise [2] [3].

The experience with this compound contributed valuable knowledge to the field of JAK inhibitor development, informing subsequent efforts to develop safer JAK2 inhibitors. The clinical findings suggested that high selectivity for JAK2 alone may not be sufficient to ensure a favorable therapeutic index, and that factors beyond kinase selectivity, including tissue distribution, blood-brain barrier penetration, and effects on non-kinase targets, must be carefully considered in drug development. Interestingly, subsequent research has identified that this compound also functions as a P-glycoprotein inhibitor, which may contribute to its toxicity profile and also suggests potential applications in overcoming multidrug resistance in oncology, although this remains exploratory [9]. The this compound clinical program exemplifies the importance of comprehensive phase I trials with careful safety monitoring, even for targets with well-understood biology and compounds with favorable preclinical toxicity profiles.

References

Comprehensive Application Notes: XL019 Pharmacokinetics Study Methods and Experimental Protocols for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Development Status

XL019 is a potent and selective oral inhibitor of Janus kinase 2 (JAK2) that was investigated as a potential therapeutic agent for myelofibrosis and other myeloproliferative neoplasms. This small molecule therapeutic exhibits 50-fold or greater selectivity for JAK2 compared to other members of the JAK family (JAK1, JAK3, and TYK2) and a panel of over 100 serine/threonine and tyrosine kinases [1] [2]. The compound demonstrates potent inhibitory activity with an IC₅₀ of 2.2-2.3 nM for JAK2, compared to IC₅₀ values of ≥134 nM for JAK1 and 214 nM for JAK3 [1] [3]. This compound effectively inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2, making it potentially useful for patients regardless of JAK2 mutation status [1] [2].

Despite its promising target profile, the clinical development of this compound was terminated following a Phase I trial in patients with myelofibrosis due to concerning neurological toxicity [1]. The trial revealed that central and/or peripheral neurotoxicity developed in all treated patients across multiple dose levels, leading to study termination. While peripheral neuropathy resolved in approximately 50% of affected patients, central neurotoxicity resolved in all patients within months after therapy cessation [1] [4]. This toxicity profile was unexpected, as neurological toxicity had not been observed in prior rat and dog studies, where the major toxicity observed was dose-dependent myelosuppression [1] [2].

Pharmacokinetic Parameters and Properties

The pharmacokinetic profile of this compound was characterized during the Phase I clinical trial in patients with myelofibrosis. The drug exhibits favorable oral bioavailability and a prolonged terminal half-life that supports once-daily dosing.

Table 1: Key Pharmacokinetic Parameters of this compound in Human Subjects

Parameter Value Notes
Terminal half-life ~21 hours Approximately
Time to steady state Day 8 With repeated dosing
Dosing schedule Days 1-21 of 28-day cycle Initial protocol
IC₅₀ JAK2 2.2-2.3 nM In vitro
IC₅₀ JAK1 ≥134 nM In vitro
IC₅₀ JAK3 214.2 nM In vitro
Selectivity ratio >50-fold JAK2 vs other JAK family members

In preclinical models, the pharmacokinetic profile of this compound was further characterized. Administration of this compound at 10 mg/kg in mouse models resulted in a maximum concentration (Cmax) of 5.24 μM, with a shorter half-life of approximately 1.94 hours and a volume of distribution (Vd) of 5.319 L/kg [3]. This significant difference in half-life between species highlights the importance of human pharmacokinetic studies for clinical translation.

Clinical Study Design and Methodology

Trial Design and Patient Population

The Phase I evaluation of this compound was conducted as a multicenter, open-label, dose-escalation study in patients with primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV MF), or post-essential thrombocythemia myelofibrosis (post-ET MF) [1] [5]. The trial was registered on ClinicalTrials.gov under identifier NCT00595829 and followed a standard 3+3 dose escalation design [1]. Eligible patients were ≥18 years of age with confirmed diagnosis of MF requiring therapy, including those who had relapsed after prior MF-directed therapy or newly diagnosed patients with intermediate- or high-risk disease according to the Lille scoring system [1] [5]. Key inclusion criteria mandated an ECOG performance status ≤2, adequate organ function, and adequate marrow reserve (absolute neutrophil count ≥1.0 ×10⁹/L, platelet count ≥50 × 10⁹/L) [1].

Dosing Regimens and Escalation

The initial study protocol implemented a 21-day on/7-day off schedule (28-day cycles) based on animal toxicity studies [1]. The trial began with three dose cohorts:

  • Cohort 1: 100 mg daily on days 1-21
  • Cohort 2: 200 mg daily on days 1-21
  • Cohort 3: 300 mg daily on days 1-21

After observing significant neurotoxicity in these initial cohorts, the study was temporarily suspended and the protocol amended to implement several key changes [1]. The resting period during the third week of the 4-week cycle was eliminated due to observed loss of clinical benefit during that week in some patients. Additionally, patients with pre-existing peripheral neuropathy were excluded from participation, and specialized neurological monitoring was implemented [1]. The amended study evaluated lower doses with different schedules:

  • Cohort 4: 25 mg continuously daily (n=8)
  • Cohort 5: 25 mg Monday/Wednesday/Friday (25 mg TIW, n=8)
  • Cohort 6: 50 mg continuously daily (n=5)

Despite these modifications, neurotoxicity persisted across all dose levels, ultimately leading to permanent study termination in May 2009 [1].

Bioanalytical Methods and Sampling Protocols

Pharmacokinetic Sampling Strategy

The pharmacokinetic analysis of this compound employed intensive sampling protocols across multiple treatment cycles to fully characterize the drug's pharmacokinetic profile. Plasma samples were collected from 26 subjects across six dosing cohorts (25-300 mg qd, 25 mg qMWF) and analyzed using non-compartmental methods with WinNonlin version 5.2 software [1]. The specific sampling timepoints were strategically designed to capture both single-dose and steady-state pharmacokinetics.

Table 2: Pharmacokinetic Sampling Protocol for this compound Clinical Trial

Cycle Day Sampling Timepoints Schedule
Days 1 and 22 of Cycle 1 Pre-dose; 30 min; 1, 2, 4, 8 h post-dose Intensive
Day 2 of Cycle 1 Pre-dose (Schedule A) or 24 h post-dose (Schedule B) Sparse
Day 8 of Cycle 1 Pre-dose and 4 h post-dose Sparse
Day 15 of Cycle 1 Pre-dose Trough
Day 23 of Cycle 1 Pre-dose Trough
Days 1 and 15 of Cycles 2-3 Pre-dose and 4 h post-dose Sparse
Day 1 of Cycle 4+ Pre-dose Trough

This comprehensive sampling strategy allowed researchers to determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), terminal half-life, and accumulation ratio [1].

Analytical and Safety Assessments

Pharmacokinetic plasma samples were analyzed using validated bioanalytical methods to quantify this compound concentrations. While the specific analytical technique was not detailed in the available literature, standard approaches for small molecule kinase inhibitors typically involve liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity [1]. Safety assessments included standard clinical evaluations, recording of adverse events, concomitant medications, electrocardiograms (ECG), and laboratory tests [1]. Following protocol amendment, patients received targeted neurological monitoring every month by treating physicians and additional comprehensive evaluations by neurologists every three months to specifically assess neurotoxicity [1].

Efficacy endpoints included spleen response and hematologic response evaluation using the 2006 International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) criteria, with responses required to be maintained for ≥8 weeks [1]. Exploratory endpoints included monthly monitoring for molecular response through measurement of JAK2V617F allele burden in peripheral blood samples using PCR assays specific for wild-type and V617F alleles of JAK2, and changes in plasma cytokines assessed using a multiplex Luminex-based format (Millipore) comparing baseline and on-treatment plasma samples [1].

JAK-STAT Signaling Pathway and this compound Mechanism

The JAK-STAT signaling pathway represents a crucial intracellular cascade that mediates the effects of numerous cytokines and growth factors. The pathway is initiated when ligand binding induces receptor dimerization, bringing associated JAK proteins into proximity for trans-phosphorylation and activation [6]. Activated JAKs then phosphorylate tyrosine residues on cytokine receptors, creating docking sites for STAT proteins, which are subsequently phosphorylated by JAKs [6]. These phosphorylated STAT proteins form dimers and translocate to the nucleus, where they function as transcription factors regulating genes involved in proliferation, differentiation, and immune responses [6].

In myeloproliferative neoplasms like myelofibrosis, the JAK2V617F mutation results in constitutive activation of the JAK-STAT pathway independent of cytokine stimulation [1] [6]. This mutation is present in approximately 50-60% of patients with primary myelofibrosis and post-ET MF, and nearly all patients with post-PV MF [1]. This compound exerts its therapeutic effect by potently inhibiting JAK2 kinase activity, thereby reducing phosphorylation of STAT3 and STAT5 and downstream signaling that drives pathological cell proliferation and survival [1] [3].

The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Nuclear Translocation GeneTranscription GeneTranscription Nucleus->GeneTranscription This compound This compound This compound->JAK2 Inhibition

Safety Profile and Efficacy Outcomes

Adverse Events and Neurotoxicity

The most significant finding from the Phase I trial of this compound was the unexpected neurotoxicity observed across all dose cohorts [1]. This toxicity manifested as both peripheral neuropathy and central neurotoxicity, with all patients experiencing some form of neurological adverse event [1]. The peripheral neuropathy symptoms included sensory deficits, paresthesia, and pain, while central neurotoxicity presented as dizziness, ataxia, and cognitive disturbances [1]. Importantly, these adverse effects were partially reversible upon drug discontinuation, with peripheral neuropathy resolving in approximately 50% of patients and central neurotoxicity resolving in all patients within months after therapy cessation [1].

Unlike other JAK inhibitors in development, this compound demonstrated minimal myelosuppression [1]. This contrasted with ruxolitinib, where myelosuppression has been dose-limiting, likely related to its inhibition of wild-type JAK2 protein essential for normal hematopoiesis [1] [2]. The differential toxicity profile of this compound suggests that its high selectivity for JAK2 may spare JAK1-mediated functions, potentially reducing hematological toxicity while unfortunately resulting in unexpected neurological effects.

Efficacy Outcomes

Despite the concerning safety profile that led to study termination, this compound demonstrated modest clinical efficacy in some patients with myelofibrosis [1]. According to the International Working Group criteria, three patients (10%) achieved objective responses [1] [4]. Additionally, some patients experienced reduction in splenomegaly and improvement in constitutional symptoms, though these were not systematically reported due to early study termination [1].

The experience with this compound highlights the complex biology of MF and suggests that JAK2 inhibition in MF may not be analogous to BCR-ABL inhibition in chronic myeloid leukemia [1]. While patients often experience rapid improvements in splenomegaly and constitutional symptoms with JAK inhibitors, the JAK2V617F allelic burden is typically minimally altered, suggesting that these agents may primarily ameliorate the inflammatory component of the disease rather than eliminating the malignant clone [1].

Research Applications and Future Directions

Potential Non-Oncological Applications

Recent preclinical research has identified potential novel applications for this compound beyond myeloproliferative neoplasms. A 2022 study screening epigenetic drug libraries discovered that this compound significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [7]. This finding suggests that this compound might enhance mitochondrial function and energy expenditure, positioning it as a potential therapeutic candidate for obesity-related diseases [7]. The study demonstrated that this compound significantly improved mitochondrial ATP production and increased mitochondrial DNA copy number in adipocytes compared with control groups [7]. In silico studies further supported drug-protein interactions with UCP1, indicating potential direct effects [7].

These findings open new avenues for research into metabolic diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cardiac diseases through modulation of mitochondrial function [7]. However, given the neurotoxicity observed in clinical trials, any potential repurposing of this compound would require careful consideration of the risk-benefit ratio and potentially the development of analogs with improved safety profiles.

Recommendations for Researchers

For researchers considering this compound for experimental studies, several key recommendations emerge from the clinical trial experience:

  • Dose selection should consider the neurotoxicity observed even at lower doses (25 mg daily) in humans, despite the relatively short half-life observed in preclinical models
  • Monitoring protocols should include comprehensive neurological assessments, particularly for central nervous system effects
  • Experimental designs should account for the 21-hour half-life in humans when scheduling drug administration in preclinical models
  • Alternative JAK2 inhibitors with better safety profiles (such as ruxolitinib or fedratinib) may be more suitable for many research applications, unless this compound's specific selectivity profile is required

The unexpected neurotoxicity of this compound underscores the importance of comprehensive safety assessments even for highly selective targeted therapies, and highlights potential previously unrecognized roles of JAK2 signaling in neurological function.

Conclusion

This compound represents a potent and selective JAK2 inhibitor with a pharmacokinetic profile characterized by a 21-hour half-life that supports once-daily dosing and reaches steady state by Day 8 of repeated administration [1]. The compound demonstrated modest clinical activity in patients with myelofibrosis but development was halted due to dose-limiting and unpredictable neurotoxicity that affected all treated patients [1]. The clinical trial experience with this compound provides valuable insights into the complex biology of JAK2 signaling and highlights the potential for unexpected toxicities even with highly targeted agents. Recent discoveries regarding this compound's effects on mitochondrial function and UCP1 expression suggest potential applications in metabolic disease research, though the concerning neurological toxicity profile warrants careful consideration for any future research applications [7]. Researchers working with this compound should implement rigorous neurological monitoring and consider its unique pharmacokinetic and safety profiles when designing experimental studies.

References

Comprehensive Application Notes and Experimental Protocols for XL019: Efficacy Models and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

XL019 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2) with an IC50 value of 2 nM, demonstrating excellent selectivity over other JAK family members including JAK1 (IC50 = 130 nM), JAK3 (IC50 = 250 nM), and TYK2 (IC50 = 340 nM) [1] [2]. This cytoplasmic tyrosine kinase plays a pivotal role in cellular responses to cytokines and hematopoietic growth factors, and is inappropriately activated in myeloproliferative disorders and other pathological conditions [2]. This compound was initially developed by Exelixis as a therapeutic candidate for myelofibrosis and reached Phase I clinical trials, where it showed promising biological activity but development was ultimately limited by neurological toxicity observed in clinical settings [3] [4]. Despite this clinical setback, this compound remains a valuable research tool for investigating JAK2-dependent signaling pathways and has demonstrated efficacy across multiple disease models, including osteolytic bone diseases, metabolic disorders, and hematological malignancies [5] [6].

The compound exhibits favorable pharmaceutical properties including good oral bioavailability and pharmacodynamic activity in preclinical models [2]. This compound has a terminal half-life of approximately 21 hours in humans, with steady-state concentrations reached by Day 8 of repeated dosing [3]. It is active against both wild-type and mutationally activated forms of JAK2, including the JAK2 V617F mutation commonly found in myeloproliferative neoplasms [7] [2]. This comprehensive application note details the experimental models, efficacy data, and standardized protocols for using this compound in research settings to investigate JAK2-mediated pathological processes.

Preclinical Efficacy Models and Applications

Bone Disease Models

This compound has demonstrated significant efficacy in models of osteoclast-mediated bone disease. In vitro studies using bone marrow-derived macrophages (BMMs) stimulated with RANKL showed that This compound potently inhibits osteoclast differentiation in a dose-dependent manner, with significant suppression observed at concentrations as low as 100 nM and near-complete inhibition at 600 nM [5]. The compound effectively suppressed the formation of TRAP-positive multinucleated osteoclasts without exhibiting cytotoxicity at concentrations below 625 nM, as determined by CCK-8 viability assays [5].

In functional bone resorption assays using bovine bone slices, this compound treatment at 600 nM significantly reduced resorption pit formation by osteoclasts, demonstrating its ability to not only prevent differentiation but also inhibit the bone-degrading activity of mature osteoclasts [5]. In vivo efficacy was confirmed in a mouse skull osteolysis model, where this compound administration effectively ameliorated osteolysis induced by continuous RANKL stimulation [5]. Mechanistic studies revealed that this compound exerts these effects primarily through inhibition of the MAPK signaling pathway, specifically reducing RANKL-induced phosphorylation of ERK, JNK, and p38 without affecting NF-κB signaling [5].

Metabolic Disease Models

Recent research has identified novel applications for this compound in metabolic disease models. Screening of epigenetic drug libraries revealed that this compound significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [6]. This effect on UCP1 expression was associated with enhanced mitochondrial function, including increased ATP production and elevated mitochondrial DNA copy number compared to control treatments [6].

These findings suggest that this compound may have potential applications in treating obesity-related metabolic diseases by enhancing thermogenic capacity and mitochondrial biogenesis in brown adipose tissue. In silico studies further supported the drug-protein interaction between this compound and UCP1, indicating direct binding potential that may underlie these observed effects [6]. The metabolic benefits of this compound in these models present a promising new research application beyond its original hematological indications.

Quantitative Preclinical Efficacy Data

Table 1: Summary of this compound Efficacy in Preclinical Disease Models

Disease Model Experimental System Concentration/Dose Key Efficacy Findings Mechanistic Insights
Osteolytic Bone Disease RANKL-induced BMM differentiation 100-600 nM Inhibition of osteoclast differentiation (dose-dependent) Suppression of MAPK pathway (ERK, JNK, p38 phosphorylation)
Osteolytic Bone Disease Bone resorption assay 600 nM Significant reduction in resorption pit formation Impairment of osteoclast function without cytotoxicity
Osteolytic Bone Disease Mouse skull osteolysis model Not specified Amelioration of RANKL-induced osteolysis Inhibition of osteoclast activity in vivo
Metabolic Disease Brown adipocyte culture Not specified Upregulation of UCP1 expression Enhanced mitochondrial function and biogenesis
Metabolic Disease Brown adipocyte functional assay Not specified Increased ATP production and mitochondrial DNA copy number Improved mitochondrial energy metabolism

Clinical Evaluation in Hematological Malignancies

Phase I Clinical Trial Outcomes

The clinical efficacy of this compound was evaluated in a Phase I dose-escalation study involving 30 patients with myelofibrosis (primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF) [3]. The initial dose cohorts received 100, 200, and 300 mg orally on days 1-21 of a 28-day cycle, but these regimens resulted in dose-limiting neurotoxicity [3] [4]. Subsequent cohorts received lower doses (25 mg daily, 25 mg TIW, or 50 mg daily), but neurotoxicity persisted, ultimately leading to study termination [3].

Despite these safety concerns, this compound demonstrated promising biological activity in MF patients. Among evaluable patients with activating mutations (JAK2 V617F or MPLW515F), 100% (12/12) experienced reduction in spleen size, with 42% (5/12) achieving ≥50% reduction from baseline [7]. Additionally, 91% (10/11) of patients with baseline constitutional symptoms reported improvements in generalized symptoms including pruritus and fatigue [7]. International Working Group defined responses were observed in three patients (10%) across the study [3]. This compound treatment also resulted in reduction of JAK2 V617F allele burden and decreased erythropoietin-independent colony formation in some patients, indicating target engagement and biological effect on the malignant clone [2].

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic profile of this compound revealed a terminal half-life of approximately 21 hours, with steady-state concentrations reached by Day 8 of dosing [3]. Pharmacodynamic assessments demonstrated a correlation between this compound exposure and decreased phosphorylation of STAT proteins, confirming target engagement and inhibition of JAK2 signaling activity [2]. Unlike other JAK inhibitors in development, this compound treatment resulted in minimal myelosuppression, which represented a potential advantage over other JAK inhibitors [3]. The neurological toxicity observed (both central and peripheral) was reversible in most patients after drug discontinuation, with peripheral neuropathy resolving in 50% and central neurotoxicity resolving in 100% of affected patients within months after therapy cessation [3] [4].

Table 2: Clinical Efficacy Outcomes of this compound in Phase I Myelofibrosis Trial

Parameter Dose Cohort Patient Population Response Rate Additional Findings
Spleen Response 25-300 mg (all doses) Mutated patients (JAK2 V617F or MPLW515F, n=12) 100% reduction; 42% ≥50% reduction No response in JAK2 wild-type patients (n=3)
Symptom Improvement 25-300 mg (all doses) Patients with baseline symptoms (n=11) 91% improvement rate Relief of pruritus, fatigue, back pain, abdominal fullness
IWG Response All cohorts (n=30) Entire study population 10% (3 patients) Responses maintained for ≥8 weeks
Allele Burden Reduction Multiple cohorts JAK2 V617F positive patients Variable reduction Correlated with this compound exposure
Erythropoietin-independent Colonies 100-300 mg Evaluable patients (n=2) 39-100% reduction Indicator of biological activity on malignant clone

Experimental Protocols and Methodologies

In Vitro Osteoclast Differentiation and Function Assay

Purpose: To evaluate the effect of this compound on RANKL-induced osteoclast differentiation and bone resorption activity [5].

Materials and Reagents:

  • Bone marrow-derived macrophages (BMMs) isolated from mouse femur and tibia
  • α-MEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
  • Macrophage colony-stimulating factor (M-CSF) (30 ng/mL)
  • Receptor activator of nuclear factor-κB ligand (RANKL) (50 ng/mL)
  • This compound dissolved in DMSO and diluted to working concentrations (50-600 nM)
  • TRAP staining kit
  • Bovine bone slices
  • CCK-8 cell viability assay kit

Procedure:

  • Isplicate BMMs from mouse bone marrow and culture in complete α-MEM with M-CSF (30 ng/mL) for 24 hours.
  • Seed cells in 96-well plates (8×10^3 cells/well) and stimulate with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.
  • Add this compound at various concentrations (50, 100, 200, 400, 600 nM) with fresh medium changes every 2 days.
  • After 7 days, fix cells with 4% paraformaldehyde and perform TRAP staining following manufacturer's protocol.
  • Count TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts under light microscopy.
  • For bone resorption assays, seed BMMs on bovine bone slices with M-CSF and RANKL, with or without this compound treatment.
  • After 10 days, remove cells by mechanical agitation and visualize resorption pits by scanning electron microscopy.
  • Quantify resorbed area using image analysis software.

Viability Assessment:

  • In parallel plates, add CCK-8 solution to wells and incubate for 2 hours.
  • Measure absorbance at 450 nm to determine cell viability relative to untreated controls.
Mitochondrial Function Assay in Brown Adipocytes

Purpose: To assess the effect of this compound on mitochondrial function and UCP1 expression in brown adipocytes [6].

Materials and Reagents:

  • Brown preadipocyte cell line or primary brown adipocytes
  • Brown adipocyte differentiation medium
  • This compound dissolved in DMSO
  • ATP quantification kit
  • Mitochondrial DNA isolation and quantification kit
  • UCP1 antibody for Western blot or immunofluorescence
  • GFP reporter cell line with UCP1 promoter

Procedure:

  • Culture brown preadipocytes to confluence and induce differentiation with appropriate differentiation cocktail.
  • Treat differentiated brown adipocytes with this compound at optimized concentrations for 24-72 hours.
  • For ATP production measurement:
    • Lyse cells and quantify ATP content using luminometer-based ATP assay kit.
    • Normalize ATP values to protein content.
  • For mitochondrial DNA copy number assessment:
    • Isolate total DNA from treated cells.
    • Perform quantitative PCR using primers for mitochondrial genes (e.g., ND1, CytB) and nuclear genes (e.g., 18S rRNA) for normalization.
  • For UCP1 expression analysis:
    • Perform Western blotting using UCP1-specific antibodies.
    • Alternatively, quantify UCP1 promoter activity in GFP reporter cell lines.
  • Conduct in silico molecular docking studies to evaluate potential direct interaction between this compound and UCP1.
JAK2 Signaling Inhibition Assay

Purpose: To evaluate the inhibition of JAK2-STAT signaling pathway by this compound [5] [2].

Materials and Reagents:

  • Cell lines harboring wild-type or mutated JAK2 (e.g., SET2, HEL)
  • Serum-free medium
  • This compound diluted to working concentrations
  • Cytokine stimuli (appropriate for cell type)
  • Phospho-specific antibodies for STAT3 (Tyr705), STAT5 (Tyr694), ERK, JNK, p38
  • Total protein antibodies for normalization
  • Cell lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Culture cells in appropriate medium until 70-80% confluence.
  • Serum-starve cells for 4-6 hours to reduce basal signaling activity.
  • Pre-treat cells with this compound (0-600 nM) for 2 hours.
  • Stimulate cells with appropriate cytokine for 15-30 minutes.
  • Lyse cells in ice-cold lysis buffer with inhibitors.
  • Determine protein concentration and perform Western blotting:
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence substrate.
  • Quantify band intensities using image analysis software.
  • Calculate percentage inhibition relative to stimulated but untreated controls.

Signaling Pathways and Mechanism of Action

JAK2-STAT and MAPK Signaling Pathways

This compound exerts its effects primarily through potent inhibition of JAK2 tyrosine kinase activity, which in turn modulates multiple downstream signaling pathways. The canonical JAK-STAT pathway is initiated when cytokines or growth factors bind to their cognate receptors, leading to activation of JAK2 through transphosphorylation. Active JAK2 then phosphorylates STAT transcription factors, particularly STAT3 and STAT5, which dimerize and translocate to the nucleus to regulate gene expression programs controlling cell proliferation, survival, and differentiation [2] [8].

In osteoclast precursors, this compound inhibits RANKL-induced differentiation primarily through suppression of the MAPK signaling pathway rather than direct STAT inhibition [5]. RANKL engagement with its receptor RANK normally activates three major MAPK subfamilies: ERK, JNK, and p38. This compound treatment significantly reduces phosphorylation of all three MAPKs, thereby interrupting essential signals required for osteoclast differentiation and function [5]. This effect on MAPK signaling appears to be specific, as this compound does not affect RANKL-induced activation of the NF-κB pathway, another key regulator of osteoclastogenesis [5].

The following diagram illustrates the key signaling pathways affected by this compound:

Diagram 1: this compound Mechanisms of Action. This compound directly inhibits JAK2 activation and downstream STAT phosphorylation in the canonical JAK-STAT pathway. In osteoclast precursors, it suppresses RANKL-induced MAPK signaling (ERK, JNK, p38) to inhibit osteoclast differentiation. In brown adipocytes, it upregulates UCP1 expression to enhance mitochondrial function.

Experimental Workflow for Comprehensive Evaluation

The following diagram outlines an integrated experimental approach for evaluating this compound efficacy across multiple model systems:

G Start Study Design & this compound Preparation Viability Cell Viability Assays (CCK-8, 0-625 nM) Start->Viability Diff Differentiation Assays (Osteoclast, Adipocyte) Viability->Diff Osteolysis Skull Osteolysis Model (RANKL-induced) Viability->Osteolysis Signaling Signaling Pathway Analysis (Western Blot, Phospho-Antibodies) Diff->Signaling Function Functional Assays (Bone Resorption, ATP Production) Signaling->Function Colonies Colony Formation Assays (Erythropoietin-independent) Signaling->Colonies Function->Colonies Metabolic Metabolic Disease Models (Obesity) Function->Metabolic Allele Allele Burden Analysis (JAK2 V617F) Colonies->Allele Cytokine Cytokine Profile (Multiplex Luminex) Allele->Cytokine Cytokine->Osteolysis MF_Models Myelofibrosis Models Osteolysis->MF_Models MF_Models->Metabolic PK Pharmacokinetic Analysis (T½ = 21 h) Metabolic->PK Stats Statistical Analysis PK->Stats subcluster subcluster cluster_analysis cluster_analysis Mech Mechanistic Integration Stats->Mech Report Study Report Mech->Report

Diagram 2: Comprehensive this compound Evaluation Workflow. Integrated experimental approach spanning in vitro, ex vivo, and in vivo models to fully characterize this compound efficacy, mechanisms, and therapeutic potential.

Conclusion and Research Applications

This compound represents a potent and selective JAK2 inhibitor with demonstrated efficacy across multiple disease models, including osteolytic bone diseases, myelofibrosis, and metabolic disorders [5] [6] [2]. While clinical development was limited by neurological toxicity, the compound remains highly valuable as a research tool for investigating JAK2-dependent biological processes and as a positive control for JAK2 inhibition studies [3] [4].

The experimental protocols outlined herein provide standardized methodologies for evaluating this compound activity in various model systems, with particular emphasis on osteoclast differentiation assays, mitochondrial function assessments in brown adipocytes, and JAK2 signaling inhibition studies [5] [6]. Researchers should note the concentration-dependent effects observed across models, with efficacy typically seen in the 50-600 nM range in vitro, and the importance of monitoring potential off-target effects given the compound's neurological toxicity profile in clinical settings [5] [3].

This compound's unique ability to simultaneously inhibit JAK2-STAT signaling and MAPK pathway activation in osteoclasts, while upregulating UCP1-mediated mitochondrial function in adipocytes, makes it particularly interesting for studying cross-talk between signaling pathways and developing combination therapeutic approaches [5] [6]. Future research directions include optimizing dosing strategies to maintain efficacy while minimizing toxicity, exploring potential applications in other JAK2-driven pathologies, and developing novel analogs based on the this compound scaffold with improved safety profiles.

References

XL019 Basic Information and Administration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core details of XL019 and its established administration route.

Property Description
Modality Small Molecule [1]
Primary Mechanism of Action Selective inhibitor of tyrosine-protein kinase JAK2 [1]
Main Investigational Uses Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia, Obesity-related metabolic diseases [1] [2] [3]
Established Administration Route Oral [4] [5]

In clinical trials for myeloproliferative disorders, this compound was formulated for oral administration. The Phase 1 trial design specified that the drug was "administered orally once daily for 21 days in 28-day cycles" [4]. Preclinical studies also confirm its oral activity [5].

Experimental Data and Protocols

This compound has been characterized through various experiments. The following table summarizes key quantitative data from biochemical and cellular studies.

Assay Type Target / Cell Line Value (IC50 / IC50) Description
Biochemical Assay JAK2 2.2 nM [5] Half-maximal inhibitory concentration for JAK2 kinase
JAK1 134.3 nM [5] Demonstrates selectivity over JAK1
JAK3 214.2 nM [5] Demonstrates selectivity over JAK3
Cellular Proliferation Assay (72 hrs) HCT-116 (Colorectal Cancer) 7.34 μM [5] Antiproliferative activity (MTT assay)
MDA-MB-231 (Breast Cancer) 9.67 μM [5] Antiproliferative activity (MTT assay)
PC-3 (Prostate Cancer) 14.9 μM [5] Antiproliferative activity (MTT assay)
MCF7 (Breast Cancer) 27.2 μM [5] Antiproliferative activity (MTT assay)
Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol is based on studies using a HEL.92.1.7 (a human erythroleukemia cell line with JAK2 mutation) xenograft model in mice [5].

  • Animal Model: Female nude mice.
  • Dosing Formulation: Prepared in a vehicle typically consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5].
  • Dosage and Schedule: Administer this compound orally at doses ranging from 100 mg/kg to 300 mg/kg.
  • Dosing Frequency: Twice daily.
  • Treatment Duration: 14 days.
  • Primary Outcome Measurement: Measure tumor volume regularly to assess inhibition of tumor growth.

In a mouse pharmacokinetic study, a single 10 mg/kg oral dose resulted in a maximum concentration (Cmax) of 5.24 μM, with a half-life (t1/2) of 1.94 hours and a volume of distribution (Vd) of 5.319 L/kg [5].

Protocol: In Vitro Analysis of JAK-STAT Pathway Inhibition

This method is used to demonstrate this compound's target engagement in cells [4] [5].

  • Cell Culture: Use cells harboring either wild-type or mutant JAK2 (e.g., HEL.92.1.7 cells).
  • Compound Treatment: Treat cells with varying concentrations of this compound. A common stock solution is prepared in DMSO (e.g., 25 mg/mL) and diluted in cell culture medium [5].
  • Stimulation: Stimulate cells with relevant cytokines or growth factors to activate the JAK-STAT pathway.
  • Cell Lysis: Lyse cells to extract proteins.
  • Western Blot Analysis:
    • Separate proteins using gel electrophoresis.
    • Transfer to a membrane and probe with specific antibodies.
    • Primary Antibodies: Use anti-phospho-STAT3 (Tyr705) and anti-phospho-STAT5 (Tyr694) to detect inhibited pathway activity.
    • Secondary Antibodies: Use HRP-conjugated appropriate antibodies.
    • Detection: Use chemiluminescence to visualize protein bands. A reduction in phospho-STAT signal indicates successful JAK2 inhibition by this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective inhibitor of the Janus kinase 2 (JAK2). The diagram below illustrates the JAK-STAT signaling pathway and where this compound intervenes.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_Active JAK2 Kinase (Active) Receptor->JAK2_Active Activates JAK2 JAK2 Kinase (Inactive) JAK2->JAK2_Active Trans- Phosphorylation STAT STAT Protein (Inactive) JAK2_Active->STAT Phosphorylates STAT_Active STAT Protein (Phosphorylated) STAT->STAT_Active Dimer STAT Dimer STAT_Active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates GeneTranscription Gene Transcription (Cell Growth, Survival) Nucleus->GeneTranscription Initiates This compound This compound This compound->JAK2_Active Inhibits

Diagram 1: this compound inhibits the JAK2-STAT signaling pathway. When this compound binds to JAK2, it prevents the phosphorylation and activation of STAT proteins, thereby blocking the expression of genes involved in cell proliferation and survival [1] [4].

Formulation and Pharmacokinetics

For laboratory research, this compound is typically supplied as a solid powder. It is soluble in DMSO (e.g., 25 mg/mL) for in vitro studies. For in vivo administration in animals, it is commonly prepared in a vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5].

Available commercial sizes for research purposes often include 5 mg, 10 mg, and 50 mg [5]. The CAS Registry Number for this compound is 945755-56-6 [6] [5].

Important Research Considerations

  • Selectivity Profile: this compound demonstrates strong selectivity for JAK2 over JAK1 and JAK3, which helps in attributing observed effects specifically to JAK2 inhibition [4] [5].
  • Clinical Status: It is critical to note that this compound remains an investigational drug and has not been approved for clinical use by any regulatory authority. Its development for myeloproliferative disorders was terminated after Phase 1 trials [1].
  • Research Applications: Despite its halted clinical development, this compound is a valuable tool compound in basic research, particularly for studying JAK2-driven pathologies. Recent research has explored its potential in modulating mitochondrial function in brown adipocytes for obesity-related diseases [2].

References

XL019 IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to XL019

This compound is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2). It demonstrates exceptional selectivity, showing 50-fold or greater selectivity for JAK2 over a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family (JAK1, JAK3, TYK2) [1] [2] [3]. Its primary mechanism of action is the potent inhibition of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms and other diseases [1] [4]. This compound advanced into Phase I clinical trials for the treatment of myelofibrosis; however, its development was terminated due to dose-limiting neurotoxicity observed in patients [1].

Biochemical and Cellular Profiling of this compound

Biochemical IC₅₀ Values

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key kinases in cell-free assay systems [3]:

Target Kinase IC₅₀ Value (nM)
JAK2 2.2
PDGFRβ 125.4
JAK1 134.3
FLT3 139.7
JAK3 214.2
Cellular Activity and Antiproliferative Effects

This compound inhibits cellular phosphorylation of JAK2 downstream effectors and demonstrates antiproliferative activity in various cell lines [2] [4]:

Cell Line / Primary Cells Description IC₅₀ / Value
Primary Human Erythroid Cells Inhibition of EPO-stimulated pSTAT5 64 nM [4]
HEL 92.1.7 Erythroleukemia (JAK2 activated) - pSTAT5 inhibition 623 nM [4]
HEL 92.1.7 Erythroleukemia - Antiproliferative activity 6777 nM [4]
SET-2 Essential Thrombocythemia - Antiproliferative activity 386 nM [4]
L-1236 Hodgkin’s Lymphoma - Antiproliferative activity 928 nM [4]
MV4-11 Acute Myeloid Leukemia - Antiproliferative activity 992 nM [4]
HCT-116 Colorectal Carcinoma - Antiproliferative activity 7.34 µM [2]
MDA-MB-231 Breast Cancer - Antiproliferative activity 9.67 µM [2]

Detailed Experimental Protocols

Protocol 1: Inhibition of STAT5 Phosphorylation in HEL 92.1.7 Cells

This protocol measures the inhibition of JAK2/STAT5 signaling in a myelofibrosis-relevant cell model [4].

  • 1. Cell Line: HEL 92.1.7 human erythroleukemia cells.
  • 2. Cell Culture: Maintain cells in recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
  • 3. Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO.
    • Serially dilute the stock in DMSO to create a concentration series (e.g., from 10 µM).
    • Further dilute the compound in cell culture medium for treatment, ensuring the final DMSO concentration is ≤0.1%.
  • 4. Treatment and Stimulation:
    • Seed cells and pre-treat with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
    • Stimulate cells with EPO (Erythropoietin) to activate the JAK2-STAT5 pathway.
  • 5. Cell Lysis and Analysis:
    • Lyse cells and extract total protein.
    • Analyze phospho-STAT5 (pSTAT5) and total STAT5 levels by Western blot.
    • Quantify band intensity and calculate the percentage of pSTAT5 inhibition relative to stimulated, vehicle-treated controls.
    • Plot % inhibition vs. log[concentration] to determine the IC₅₀ value.
Protocol 2: In Vivo Efficacy in HEL 92.1.7 Xenograft Model

This protocol evaluates the antitumor efficacy of this compound in a mouse model [2] [4].

  • 1. Animal Model: Female nude mice with established HEL 92.1.7 xenograft tumors.
  • 2. Dosing Formulation:
    • Formulate this compound in a vehicle suitable for oral gavage. One validated in vivo formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, yielding a clear solution at 0.400 mg/mL (0.90 mM) [3].
  • 3. Dosing Regimen:
    • Administer this compound orally at doses of 100, 200, and 300 mg/kg, twice daily (bid) for 14 days.
    • Include a control group receiving vehicle only.
  • 4. Efficacy Endpoints:
    • Measure tumor volumes regularly using calipers.
    • Calculate tumor growth inhibition (%) relative to the vehicle control group.
    • For pharmacodynamic analysis, harvest tumors at specified time points post-dosing and analyze by Western blot for inhibition of downstream markers pSTAT1 and pSTAT3.
Protocol 3: Inhibition of RANKL-Induced Osteoclast Differentiation

This protocol assesses the effect of this compound on osteoclast formation, relevant for bone resorption diseases [5].

  • 1. Cell Preparation: Isolate bone marrow-derived monocytes (BMMs) from mouse bone marrow.
  • 2. Osteoclast Differentiation:
    • Stimulate BMMs with M-CSF (e.g., 30 ng/mL) for 24 hours.
    • Seed the adherent cells and culture with M-CSF and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation for approximately 7 days.
  • 3. Compound Treatment:
    • Co-treat cells with this compound during the differentiation process. A CCK-8 assay confirmed no cytotoxicity at concentrations below 625 nM [5].
    • Include a vehicle (DMSO) control.
  • 4. Staining and Analysis:
    • Fix cells and perform TRAP (Tartrate-Resistant Acid Phosphatase) staining.
    • Count TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts.
    • This compound significantly inhibits osteoclast formation in a dose-dependent manner, with near-complete inhibition observed at 600 nM [5].

Mechanism of Action and Off-Target Effects

JAK/STAT Signaling Pathway and this compound Inhibition

The following diagram illustrates the primary mechanism of this compound.

G JAK-STAT Signaling Pathway and this compound Inhibition Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Initiates This compound This compound This compound->JAK2 Inhibits

P-glycoprotein (P-gp) Inhibition

Beyond JAK2 inhibition, this compound functions as an inhibitor of P-glycoprotein (P-gp/ABCB1), a key efflux pump associated with multidrug resistance in cancer [6].

  • Experimental Evidence:
    • In rhodamine 123 uptake assays using P-gp-overexpressing KBV20C cells, this compound increased intracellular rhodamine accumulation, confirming P-gp inhibition [6].
    • Co-treatment of KBV20C cells with this compound and the antimitotic drug vincristine synergistically increased apoptosis, induced G2 phase arrest, and upregulated p21 and pH2AX protein expression [6].
  • Implication: This off-target activity suggests this compound could be used to sensitize certain resistant cancers to conventional chemotherapy.

Clinical Trial Summary & Toxicity Note

This compound was evaluated in a Phase I clinical trial for myelofibrosis (NCT00595829) [1] [3].

  • Dosing: The study tested doses from 25 mg to 300 mg on different schedules (continuous daily or intermittent).
  • Efficacy: IWG-defined responses were seen in 3 out of 30 patients (10%) [1].
  • Termination Reason: The trial was terminated due to dose-limiting neurotoxicity, including peripheral and central neurotoxicity, which was observed across all dose cohorts. Notably, this toxicity was not predicted by preclinical animal studies [1].
  • Research Use: This clinical outcome underscores that this compound is suitable for research applications only.

Conclusion

This compound remains a highly valuable and selective research tool for investigating JAK2-dependent signaling in myeloproliferative diseases, cancer, and bone biology. The detailed protocols and comprehensive data provided here offer a solid foundation for scientists to employ this compound effectively in both in vitro and in vivo studies, while being mindful of its specific off-target activities and clinical history.

References

Application Notes and Protocols: Measuring JAK2 Inhibition by XL019 in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to XL019 and JAK2 Signaling

This compound is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase that plays a critical role in cellular signaling pathways relevant to myeloproliferative disorders and various cancers. With IC50 values of 2.2 nM for JAK2 compared to 134.3 nM for JAK1 and 214.2 nM for JAK3, this compound demonstrates remarkable selectivity (approximately 50-fold or greater) for JAK2 over other JAK family members and a panel of over 100 serine/threonine and tyrosine kinases [1]. This selectivity profile makes this compound a valuable research tool for specifically investigating JAK2-dependent signaling mechanisms in both basic research and drug development contexts.

The JAK-STAT signaling pathway represents an evolutionarily conserved paradigm in signal transduction, providing a direct mechanism for transmitting extracellular signals to the nucleus to control transcriptional responses. When cytokines or growth factors bind to their corresponding transmembrane receptors, receptor dimerization occurs, bringing associated JAK proteins into proximity for trans-activation through phosphorylation. The activated JAKs then phosphorylate both the receptors and STAT (Signal Transducer and Activator of Transcription) proteins, leading to STAT dimerization and nuclear translocation where they function as transcription factors [2] [3]. The JAK-STAT pathway is critically involved in many important biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation, with hyperactive JAK-STAT signaling being a common feature in various hematological malignancies and solid tumors [2].

Table 1: Key Characteristics of this compound

Parameter Value Details
CAS Number 945755-56-6
Molecular Formula C₂₅H₂₈N₆O₂
Molecular Weight 444.53 g/mol
JAK2 IC₅₀ 2.2 nM Biochemical assay
JAK1 IC₅₀ 134.3 nM 61-fold selectivity vs JAK2
JAK3 IC₅₀ 214.2 nM 97-fold selectivity vs JAK2
Primary Mechanism Inhibits JAK2 kinase activity Reduces STAT3/STAT5 phosphorylation
Additional Activities P-glycoprotein inhibition Bim-mediated apoptosis induction

Biochemical Assays for JAK2 Inhibition

In Vitro Kinase Activity Profiling

Direct kinase inhibition assays form the foundation for characterizing this compound's selectivity and potency. These assays typically employ recombinant JAK family proteins (JAK1, JAK2, JAK3, TYK2) in ATP-dependent luciferase-coupled chemiluminescence systems. The protocol involves incubating serial dilutions of this compound with the kinase enzyme, ATP, and appropriate substrates in buffer conditions optimized for each kinase. Following incubation, the remaining ATP is quantified using luciferase-based detection, where luminescence signal is inversely proportional to kinase inhibition [1] [4]. For IC50 determination, this compound concentrations spanning 0.1-1000 nM should be tested in duplicate or triplicate, with data analysis performed using non-linear regression curves in software such as Kaleidagraph 4.0 or similar applications.

The selectivity profiling of this compound against a broad panel of kinases is essential for understanding its potential off-target effects. This requires testing this compound at a fixed concentration (typically 1 μM) against a diverse panel of serine/threonine and tyrosine kinases (100+ kinases) in standardized assay conditions. Significant inhibition (usually >50%) of non-target kinases at clinically relevant concentrations would raise flags about potential off-target effects in physiological settings [1]. MedChemExpress reports that this compound shows 50-fold or greater selectivity for JAK2 versus over 100 other kinases, making it particularly useful for studies aiming to specifically dissect JAK2-mediated signaling without confounding effects from inhibition of other kinases [1].

Experimental Protocol: Biochemical Kinase Assay

Materials Required: Recombinant JAK proteins (JAK1, JAK2, JAK3, TYK2); this compound (prepare 10 mM stock in DMSO); ATP; kinase assay buffer; luciferase-based ATP detection reagent; white 96-well plates; luminescence plate reader.

Step-by-Step Procedure:

  • Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer to achieve 3X final concentration working solutions (0.3-3000 nM range).
  • Add 10 μL of each this compound dilution to appropriate wells of a 96-well plate.
  • Prepare kinase solution containing recombinant JAK protein and substrate in assay buffer.
  • Initiate reaction by adding 10 μL of ATP solution (at KM concentration for each kinase) to each well.
  • Incubate for 60 minutes at room temperature.
  • Add 20 μL of ATP detection reagent and incubate for 10 minutes.
  • Measure luminescence using a plate reader.
  • Calculate percent inhibition relative to DMSO control (no inhibitor) and 100% inhibition control (no ATP).

Data Analysis: Convert luminescence values to % inhibition using the formula: % Inhibition = [1 - (Signal - Background)/(DMSO control - Background)] × 100. Fit dose-response data using a four-parameter logistic curve to determine IC50 values [1].

Cellular Functional Assays

Phospho-STAT Inhibition Analysis

Mechanistic cellular assays evaluate this compound's ability to inhibit JAK2-mediated phosphorylation of downstream substrates, particularly STAT proteins. In cells harboring either JAK2V617F mutation or wild-type JAK2, this compound potently inhibits STAT3 and STAT5 phosphorylation, which can be quantified by Western blot analysis or phospho-flow cytometry [1]. The standard protocol involves treating JAK2-driven cell lines (e.g., HEL.92.1.7 for JAK2V617F or Ba/F3-EpoR-V617F) with varying concentrations of this compound (1-1000 nM) for 2-24 hours, followed by cell lysis and immunoblotting with phospho-specific antibodies against STAT3 (Tyr705) and STAT5 (Tyr694). Total STAT proteins should simultaneously be probed to confirm equal loading and specific inhibition of phosphorylation.

For quantitative analysis of phospho-STAT inhibition, dose-response experiments should be performed with this compound concentrations typically ranging from 1 nM to 1 μM. The IC50 values for phospho-STAT inhibition in cellular contexts are generally higher than biochemical IC50 values due to factors such as cellular permeability, drug efflux, and ATP competition. Time-course experiments are recommended to determine the optimal treatment duration for maximal pathway inhibition, which typically ranges between 4-8 hours for STAT phosphorylation readouts [1] [5].

Anti-proliferative and Apoptotic Activity

Cellular viability assays measure the functional consequences of JAK2 pathway inhibition by this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays (e.g., CellTiter 96 AQueous One solution) are commonly employed after 72-hour exposure to this compound across a concentration range (0.1-100 μM) [1] [5]. These assays should be performed in triplicate with appropriate controls, including vehicle (DMSO) and positive control for cell death. Following 72-hour treatment with this compound, 10-20 μL of MTT solution (5 mg/mL) is added to each well, incubated for 2-4 hours at 37°C, followed by solubilization with DMSO or SDS solution, and absorbance measurement at 570 nm.

Apoptosis assessment provides crucial information about the mechanism of cell death induced by this compound treatment. The Annexin V/propidium iodide (PI) staining protocol involves treating cells with this compound for 24-48 hours, harvesting, and staining with Annexin V-FITC and PI according to manufacturer's instructions (e.g., using the Annexin V-FLUOS staining kit) [5] [6]. Analysis is performed using flow cytometry, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Additionally, Western blot analysis for cleaved PARP and caspase activation provides complementary evidence of apoptotic induction.

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell Line JAK2 Status Assay Type IC₅₀ Value Experimental Details
HEL.92.1.7 JAK2V617F mutant Phospho-STAT5 inhibition ~10-50 nM 4-8 hour treatment
SET-2 JAK2V617F mutant Phospho-STAT3 inhibition ~10-50 nM 4-8 hour treatment
HCT-116 Wild-type Anti-proliferative (72 hr) 7.34 μM MTT assay
MDA-MB-231 Wild-type Anti-proliferative (72 hr) 9.67 μM MTT assay
PC-3 Wild-type Anti-proliferative (72 hr) 14.9 μM MTT assay
MCF7 Wild-type Anti-proliferative (72 hr) 27.2 μM MTT assay

In Vivo Pharmacodynamic Assessment

Tumor Xenograft Models

In vivo efficacy studies of this compound utilize human tumor xenograft models in immunocompromised mice. The HEL.92.1.7 xenograft model, which carries the JAK2V617F mutation, is particularly relevant for evaluating this compound activity against myeloproliferative disorder-derived cells [1]. The established protocol involves subcutaneous implantation of 5-10 million HEL.92.1.7 cells into female nude mice, with tumor volume measurement beginning when tumors reach approximately 100-200 mm³. This compound is administered orally at doses ranging from 100-300 mg/kg twice daily for 14 days, with tumor volume and body weight monitored regularly throughout the study period.

For pharmacodynamic assessment in xenograft models, tumors should be harvested at predetermined timepoints after this compound administration (e.g., 2, 6, 12, and 24 hours post-final dose) for analysis of pathway inhibition. Portions of each tumor should be snap-frozen for Western blot analysis of phospho-STAT5 and phospho-STAT3 levels, while other portions can be formalin-fixed for immunohistochemical staining of the same markers. This approach allows researchers to correlate drug exposure with target modulation and anti-tumor efficacy, providing crucial information for dose selection in subsequent studies.

Pharmacokinetic Analysis

Pharmacokinetic profiling of this compound provides essential data on its absorption, distribution, metabolism, and excretion (ADME) properties. The standard protocol involves administering a single oral dose of this compound (e.g., 10 mg/kg) to mice and collecting blood samples at multiple timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration [1]. Plasma is separated by centrifugation and analyzed using LC-MS/MS to determine this compound concentrations. Key parameters including Cmax (peak concentration), Tmax (time to peak), half-life (t1/2), and volume of distribution (Vd) should be calculated using non-compartmental analysis.

In a mouse pharmacokinetic study, this compound administered at 10 mg/kg showed a Cmax of 5.24 μM, t1/2 of 1.94 hours, and Vd of 5.319 L/kg [1]. These parameters indicate that this compound achieves pharmacologically relevant concentrations that exceed its cellular IC50 values, supporting its use in in vivo models. For continuous pathway inhibition, the relatively short half-life necessitates twice-daily dosing regimens in efficacy studies, as demonstrated in the HEL.92.1.7 xenograft model where twice-daily dosing produced significant tumor growth inhibition [1].

Additional Mechanistic Investigations

Bim-Mediated Apoptosis Pathway

Downstream apoptotic mechanisms of this compound-induced JAK2 inhibition involve the BH3-only protein Bim. Research has demonstrated that JAK2 inhibition-induced apoptosis correlates with up-regulation of the non-phosphorylated form of Bim in hematopoietic cell lines bearing JAK2 mutations [5]. Knockdown experiments using Bim-specific shRNA have shown dramatically reduced apoptosis following this compound treatment, establishing Bim as a key effector molecule in JAK2 inhibition-induced apoptosis [5].

The experimental approach for investigating this mechanism involves treating JAK2 mutant cell lines (HEL, SET-2) with this compound for 24-48 hours, followed by Western blot analysis of Bim expression and phosphorylation status using specific antibodies. To confirm functional involvement, genetic approaches using Bim-specific shRNA (e.g., pSuper-bim73 construct) or scrambled control shRNA should be employed, with apoptosis measured by Annexin V/PI staining and PARP cleavage [5]. Combination studies with the BH3 mimetic ABT-737 can further enhance understanding of this apoptotic pathway, as ABT-737 has been shown to enhance apoptosis induced by JAK2 inhibition in JAK2V617F-positive cells [5].

G This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits Bim Bim This compound->Bim Dephosphorylates/Stabilizes STAT STAT JAK2->STAT Phosphorylates JAK2->Bim Regulates Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Apoptosis Apoptosis Bim->Apoptosis Activates Cell Survival Cell Survival Gene Transcription->Cell Survival

Diagram 1: Mechanism of JAK2 inhibition by this compound and downstream apoptotic signaling through Bim activation. This compound directly inhibits JAK2 kinase activity, reducing STAT phosphorylation and nuclear translocation. Concurrently, JAK2 inhibition leads to Bim dephosphorylation and stabilization, promoting apoptosis.

P-glycoprotein Inhibition Assessment

Multidrug resistance reversal represents an additional application of this compound beyond JAK2 inhibition. Research has demonstrated that this compound functions as a P-glycoprotein (P-gp) inhibitor in drug-resistant cancer cells, independently of the JAK/STAT pathway [7] [6] [8]. The experimental approach for evaluating this activity involves rhodamine uptake assays in P-gp-overexpressing cell lines such as KBV20C (multidrug-resistant oral squamous carcinoma subline).

The rhodamine uptake protocol involves treating KBV20C cells with this compound (typically 10-50 μM) for 24 hours, followed by incubation with 2 μg/mL rhodamine 123 for 1.5 hours at 37°C. Cells are then washed with PBS and analyzed by flow cytometry to quantify intracellular rhodamine accumulation, with verapamil (established P-gp inhibitor) serving as a positive control [6]. This compound has been shown to induce early apoptosis in vincristine-treated KBV20C cells via increased G2 phase arrest, accompanied by up-regulation of phosphorylated retinoblastoma protein (pRb), p21, and the DNA-damage marker pH2AX [6]. This P-gp inhibitory activity suggests potential applications for this compound in overcoming multidrug resistance in combination with conventional chemotherapeutic agents.

G This compound This compound Pgp Pgp This compound->Pgp Inhibits ChemoDrug ChemoDrug Pgp->ChemoDrug Efflux Drug Accumulation Drug Accumulation ChemoDrug->Drug Accumulation Increased DNA Damage DNA Damage Drug Accumulation->DNA Damage Apoptosis Apoptosis p21/pH2AX Upregulation p21/pH2AX Upregulation DNA Damage->p21/pH2AX Upregulation G2 Arrest G2 Arrest p21/pH2AX Upregulation->G2 Arrest G2 Arrest->Apoptosis

Diagram 2: this compound-mediated P-glycoprotein inhibition and sensitization of resistant cancer cells to chemotherapeutic agents. By inhibiting P-gp efflux activity, this compound increases intracellular accumulation of antimitotic drugs, leading to DNA damage signaling, cell cycle arrest, and apoptosis.

Conclusion

This compound represents a valuable research tool for selectively inhibiting JAK2 in both biochemical and cellular contexts. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating this compound activity across various experimental systems, from direct kinase inhibition assays to in vivo efficacy models. The key advantages of this compound include its remarkable selectivity for JAK2 over other JAK family members, its ability to inhibit both wild-type and mutated JAK2V617F forms, and its additional pharmacological activities such as P-gp inhibition. Researchers should consider the potential for neurological toxicity observed in clinical trials at higher doses when designing animal studies, and include appropriate monitoring for such effects [4]. The integration of these protocols enables thorough characterization of JAK2 inhibition by this compound, facilitating its application in basic research of JAK-STAT signaling and preclinical development of targeted therapies for JAK2-driven malignancies.

References

XL019 Profile & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

XL019 is a potent, selective, and orally active inhibitor of Janus Kinase 2 (JAK2). The tables below summarize its core biochemical and cellular activity.

Table 1: Selectivity Profile of this compound [1] [2]

Target IC₅₀ (nM) Selectivity (vs. JAK2)
JAK2 2.2 - 2.3 1x
JAK1 134.3 ~61-fold
JAK3 214.2 ~97-fold
TYK2 ≥134 ≥60-fold

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (72-hour MTT assay) [2]

Cell Line Cancer Type IC₅₀ (μM)
HCT-116 Colorectal Carcinoma 7.34
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative) 9.67
PC-3 Prostate Adenocarcinoma 14.9
MCF7 Breast Adenocarcinoma 27.2

Proposed Experimental Protocols

While exact protocols from primary literature are scarce, the following methods can be applied based on standard laboratory practice and the context from search results.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is based on the methodology used to generate the IC₅₀ values in [2].

  • Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Materials:
    • Cell lines of interest (e.g., HCT-116, MCF7).
    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C [2].
    • Complete cell culture medium.
    • MTT reagent (e.g., 5 mg/mL in PBS).
    • Lysis buffer: SDS-HCl solution or DMSO.
    • 96-well flat-bottom tissue culture plates.
    • Microplate reader.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere overnight.
    • Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium to cover a desired concentration range (e.g., 0.1 μM to 100 μM). Add 100 μL of each dilution to the wells. Include a vehicle control (DMSO at the same concentration as in drug treatments) and a blank (medium only). Treat for 72 hours [2].
    • MTT Incubation: After 72 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add 150 μL of lysis buffer (e.g., DMSO) to each well to dissolve the formed formazan crystals.
    • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Graph the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
JAK2/STAT Signaling Inhibition Assay

This protocol assesses the on-target effect of this compound.

  • Principle: this compound inhibits JAK2 auto-phosphorylation and subsequent phosphorylation of its downstream substrates, STAT3 and STAT5. This can be detected by western blotting [2].
  • Materials:
    • Cell lines (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).
    • This compound.
    • Lysis RIPA buffer with protease and phosphatase inhibitors.
    • Antibodies: Anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694), and corresponding total antibodies.
    • Western blotting equipment.
  • Procedure:
    • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., based on the IC₅₀ from proliferation assays) for a duration typically between 2 to 24 hours.
    • Protein Extraction: Lyse cells on ice using RIPA buffer. Centrifuge lysates and collect the supernatant.
    • Protein Quantification and Electrophoresis: Determine protein concentration. Separate equal amounts of protein by SDS-PAGE.
    • Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk.
    • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. This should include both phospho-specific and total protein antibodies. The next day, incubate with appropriate HRP-conjugated secondary antibodies.
    • Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in phospho-protein levels without changes in total protein indicates successful target inhibition.

Visualizing the Mechanism and Workflow

The following diagrams, generated with Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow.

Diagram 1: this compound Inhibits the JAK-STAT Signaling Pathway

This diagram illustrates how this compound targets the JAK2 kinase within the cytokine signaling pathway.

jak_stat_pathway This compound JAK-STAT Inhibition Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Protein JAK2->STAT Phosphorylation This compound This compound Inhibitor This compound->JAK2 Inhibits STAT_P p-STAT (Active) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription

Diagram 2: Cell Proliferation & Viability Assay Workflow

This flowchart outlines the key steps in a standard MTT-based cell viability assay following treatment with this compound.

viability_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate A1 Incubate O/N for Adherence Start->A1 A2 Treat with this compound Dilutions A1->A2 A3 Incubate for 72 Hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4 Hours) A4->A5 A6 Solubilize Formazan Crystals A5->A6 A7 Measure Absorbance at 570nm A6->A7 End Calculate IC₅₀ A7->End

Important Notes for Researchers

  • Clinical Trial Toxicity: Be aware that a phase I clinical trial of this compound in patients with myelofibrosis was terminated due to dose-limiting neurotoxicity (both central and peripheral). This is a critical consideration for any potential translational development [1].
  • Solubility and Formulation: this compound has limited aqueous solubility. For in vitro studies, it is typically reconstituted in DMSO. For in vivo studies, specific formulation protocols using co-solvents like PEG300 and Tween-80 are required [2].
  • Potential Repurposing: Emerging preclinical research suggests that JAK2 inhibitors like this compound may have applications beyond oncology, such as in modulating mitochondrial function in brown adipocytes for obesity-related diseases [3] or in overcoming P-glycoprotein-mediated multidrug resistance in cancer cells [4].

References

Application Note: XL019, a Selective JAK2 Inhibitor - Mechanism and Preclinical Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

XL019 is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway is a crucial intracellular cascade that transmits signals from various cytokines and growth factors, playing a fundamental role in cell growth, survival, proliferation, and differentiation, particularly in hematopoietic cells [2] [3] [4]. Dysregulation of this pathway, especially constitutive activation of JAK2, is a common feature in numerous human tumors and is a hallmark of myeloproliferative neoplasms (MPNs) such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia [1] [4]. The most frequent mutation driving this dysregulation is the JAK2 V617F mutation, located in the pseudokinase domain (JH2), which leads to constitutive activation of STAT transcription factors, notably STAT5 [4].

As illustrated in the pathway diagram below, this compound exerts its effect by inhibiting JAK2 kinase activity. This inhibition blocks the phosphorylation and subsequent dimerization of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes that promote cell survival and proliferation [1].

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pSTAT pSTAT JAK2->pSTAT Phosphorylates Dimer Dimer pSTAT->Dimer Dimerizes STAT STAT STAT->pSTAT Nucleus Nucleus Dimer->Nucleus Translocates to GeneExp GeneExp Nucleus->GeneExp Drives This compound This compound This compound->JAK2 Inhibits

Diagram 1: JAK/STAT Signaling Pathway and this compound Inhibition Mechanism. This compound selectively inhibits JAK2, blocking the phosphorylation and nuclear translocation of STAT proteins.

Key Preclinical and Experimental Findings

Although a specific STAT phosphorylation assay protocol for this compound is not detailed in the available literature, several studies have investigated its biological effects and utility in combination therapies. A significant finding is that this compound can sensitize multidrug-resistant cancer cells to antimitotic drugs through a mechanism independent of JAK/STAT inhibition.

This compound as a P-glycoprotein (P-gp) Inhibitor

G Start KBV20C Resistant Cell Line Viability Cell Viability Assay Start->Viability Treat with This compound + Vincristine Apoptosis Annexin V / PARP Cleavage Analysis Viability->Apoptosis Confirms Reduced Viability PgpAssay Rhodamine-123 Uptake Assay Apoptosis->PgpAssay Increased Apoptosis Observed CellCycle Cell Cycle Analysis (FACS) PgpAssay->CellCycle Confirms P-gp Inhibition WB Western Blot Analysis CellCycle->WB G2/M Phase Arrest Finding Conclusion: P-gp Inhibition Sensitizes Cells WB->Finding ↑ p21, pH2AX, pRb Expression

Diagram 2: Experimental Workflow for Identifying this compound's P-gp Inhibitory Activity. A series of assays determined that this compound sensitizes resistant cancer cells by inhibiting P-gp and inducing DNA damage response, not via JAK/STAT inhibition.

The following table summarizes the key experimental outcomes from this study when this compound was combined with vincristine [5].

Experimental Parameter Finding/Outcome Implication
Cellular Viability Reduced in KBV20C cells This compound sensitizes resistant cells to vincristine
Apoptosis Increased (Annexin V positive cells) Triggers programmed cell death
Cell Cycle G2/M phase arrest Halts cell division, promoting death
P-gp Function Inhibited (Increased Rhodamine-123 uptake) Reverses multidrug resistance
Protein Expression Increased p21, pH2AX, pRb Induces DNA damage response and cell cycle arrest

Table 1: Summary of Key Experimental Findings for this compound in Resistant KBV20C Cells.

Clinical Development and Status

Based on its preclinical profile, this compound advanced to a Phase I dose-escalation clinical trial (Protocol #07-191) to evaluate its safety, pharmacokinetics, and pharmacodynamics in adults with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis [6]. The trial was designed for patients requiring therapy who were not candidates for stem cell transplant. However, according to the Dana-Farber Cancer Institute's clinical trials website, this study is not enrolling and has been completed or terminated, though the final results are not provided in the available source [6].

References

XL019 Clinical Neurotoxicity Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with XL019 is that significant neurotoxicity was observed across all dose levels in a Phase I clinical trial for myelofibrosis, which ultimately led to the study's termination [1] [2] [3].

The table below summarizes the key clinical findings on neurotoxicity from the Phase I trial:

Trial Phase Dose Levels Studied Incidence of Neurotoxicity Characteristics & Manifestations Outcome After Drug Cessation

| Phase I (N=30) [1] [2] | Initial: 100, 200, 300 mg (21 days on/7 days off) [2] | 100% of patients (all dose cohorts) [2] | Central Neurotoxicity: Confusion, drowsiness, hallucinations, loss of concentration [2]. Peripheral Neuropathy: Sensory and motor symptoms [2]. | Central Neurotoxicity: Resolved in all patients [2]. Peripheral Neuropathy: Resolved in approximately 50% of patients [2]. | | | Subsequent: 25 mg daily, 25 mg TIW, 50 mg daily [2] | Re-emerged at all lower doses [2] | Onset: Often occurred outside the initial 4-week dose-limiting toxicity (DLT) window [2]. | Time to Resolution: Within several months [2]. |


Suggested Experimental & Mechanistic Investigation Guide

For researchers investigating this phenomenon, the following experimental framework can help in characterizing and mitigating such toxicity in future compounds.

Potential In Vitro & In Vivo Investigations

While clinical data clearly shows the neurotoxicity, the exact mechanism is not fully elucidated. The following table outlines experiments to explore potential mechanisms and identify safer compounds.

Investigation Area Experimental Model Key Readouts & Endpoints
Target Selectivity Profiling [4] In vitro kinase assay panels (over 100 kinases) [1] IC50 for JAK2 vs. JAK1, JAK3, TYK2, and off-target kinases (especially those expressed in neural tissue) [1].

| Mechanistic Neurotoxicity Studies | In vitro: Neuronal cell lines (e.g., SH-SY5Y, PC-12), glial cells [5]. In vivo: Rodent models (monitor for behavioral changes) [2]. | Cell viability (ATP levels, LDH release), neurite outgrowth, apoptosis markers (caspase-3), glial activation markers (GFAP) [5]. | | Predictive Biomarker Identification | Patient-derived iPSC neurons; animal model plasma/CSF [2]. | Cytokine levels (via Luminex multiplex assays), JAK-STAT pathway phosphorylation in neural cells, novel biomarker discovery (proteomics/transcriptomics) [2]. |

Detailed Protocol: Kinase Selectivity Profiling Objective: To confirm the selectivity of this compound and analogs for JAK2 over other kinases, especially those within the JAK family and neural kinases.

  • Assay Principle: Use ATP-dependent luciferase-coupled chemiluminescence assays to measure kinase activity [1].
  • Procedure: Incubate the kinase with this compound across a concentration range (e.g., 1 nM - 10 µM). Add ATP and a specific substrate. Luciferase activity is proportional to the ATP consumed, which correlates with kinase activity.
  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each kinase. Compare the IC50 for JAK2 (reported as 2.3 nM) with IC50s for JAK1, JAK3, and TYK2 (all ≥134 nM) to determine selectivity folds [1].
This compound Signaling Pathway & Toxicity Investigation Workflow

The diagram below integrates this compound's primary mechanism of action with a proposed workflow for investigating its neurotoxic effects.

G cluster_pathway This compound Primary Mechanism (JAK2 Inhibition) cluster_investigation Neurotoxicity Investigation Workflow Cytokine Cytokine/Growth Factor Receptor Type I/II Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Transcription Factor JAK2->STAT Start Observed Clinical Neurotoxicity JAK2->Start Nucleus Nucleus Gene Transcription STAT->Nucleus Phosphorylation & Dimerization This compound This compound Inhibitor This compound->JAK2 Binds & Inhibits Step1 In Vitro Kinase Selectivity Profiling Start->Step1 Step2 In Vitro Neuronal & Glial Cell Assays Step1->Step2 Step3 In Vivo Animal Models (Behavior, Histology) Step2->Step3 Step4 Biomarker Analysis (Plasma, CSF) Step3->Step4 Conclusion Identify Safer Compound Candidates Step4->Conclusion


Frequently Asked Questions for Researchers

Q1: Was the neurotoxicity predicted by preclinical animal studies? A1: No. Toxicity studies in rats and dogs primarily identified dose-dependent myelosuppression as the major toxicity. Neurological toxicity was not seen in these animal models, highlighting a limitation in preclinical prediction for this compound [2].

Q2: What were the pharmacokinetics of this compound, and could this contribute to toxicity? A2: this compound has a terminal half-life of approximately 21 hours, with steady-state concentrations reached by Day 8 of dosing [2]. This long half-life could lead to drug accumulation, potentially contributing to toxicity, especially with continuous dosing schedules.

Q3: Did the neurotoxicity overshadow the drug's efficacy? A3: Despite the toxicity, some efficacy was observed. International Working Group (IWG) defined responses were seen in 3 out of 30 patients (10%) [2] [3]. This indicates that JAK2 inhibition remained biologically active, but the therapeutic window was too narrow due to neurotoxicity.

Q4: What is the key takeaway for designing next-generation JAK2 inhibitors? A4: The experience with this compound underscores that high selectivity for JAK2 over other JAK family members (like JAK1 and JAK3) does not guarantee an acceptable safety profile [1] [2]. Future drug discovery efforts must include rigorous in vitro and in vivo neurotoxicity screening early in the development pipeline.

References

Understanding & Assessing Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Peripheral neuropathy refers to damage or dysfunction of the peripheral nerves. Effective management in a research setting begins with a solid understanding of its characteristics and systematic assessment.

  • Clinical Presentation: Symptoms depend on the type of nerve fibers affected and can be sensory (numbness, tingling, burning pain), motor (muscle weakness, cramps), or autonomic (dizziness, digestive issues) [1] [2]. A common presentation is a symmetrical "stocking and glove" distribution in the extremities [2].
  • Common Etiologies in Research: For researchers, it is critical to determine if PN is a consequence of the investigational compound, an underlying disease (e.g., diabetic neuropathy), or another factor. Common causes include diabetes, toxin exposure, nutritional deficiencies (e.g., Vitamin B12), and medications, including several chemotherapeutic agents [2].

The table below summarizes key aspects for the initial clinical assessment of peripheral neuropathy.

Assessment Aspect Description & Purpose Examples/Methods
Patient History Identify symptom onset, pattern, and potential causes [2]. "Stocking and glove" distribution; review of medications, toxins, family history, and systemic diseases [2].
Physical Examination Objectively evaluate nerve function and identify the neuropathy pattern [2]. Testing for sensation (light touch, pinprick, vibration), muscle strength, deep tendon reflexes, and proprioception [1] [2].

| Diagnostic Testing | Confirm diagnosis, quantify severity, and rule out other causes [1] [2]. | Electrodiagnostic Studies (EDx): Nerve Conduction Studies (NCS) and Electromyography (EMG) assess nerve signal speed and muscle electrical activity [1]. Laboratory Tests: Check for vitamin B12 levels, thyroid function, glucose metabolism, etc. [2]. |

Management & Troubleshooting Strategies

While the search results did not provide specific protocols for managing PN in animal models, they offer insights into general therapeutic approaches that can inform troubleshooting guides.

  • Investigating Underlying Cause: The first step is to determine if the PN is related to the investigational agent, the disease model, or other husbandry factors. This may involve reviewing dosing schedules, comparing vehicle control groups, and checking for nutritional deficiencies [2].
  • Vitamin B12 Supplementation: A systematic review found evidence supporting Vitamin B12 (cobalamin) for treating certain neuropathic pain conditions, such as post-herpetic neuralgia and painful peripheral neuropathy [3]. B12 is thought to alleviate pain by promoting myelination, increasing nerve regeneration, and decreasing ectopic nerve firing [3].
  • Symptomatic Pain Management: Several medication classes can help alleviate neuropathic pain. These include gabapentinoids (e.g., gabapentin, pregabalin) and certain antidepressants, which are often used in clinical practice [2]. Some studies have explored the efficacy of combining therapies like pregabalin with methylcobalamin (a form of B12) [3].

Experimental Workflow for Neuropathy Assessment

Based on the general principles of PN research, here is a proposed experimental workflow you can adapt for your studies. The diagram below outlines a logical process from model establishment to data analysis.

neuropathy_workflow Start Study Start Model Establish Model (Disease or Toxin-Induced) Start->Model Baseline Baseline Behavioral & Functional Tests Model->Baseline Intervention Administer Test Compound/Intervention Baseline->Intervention Monitor Continuous Monitoring (Body Weight, Behavior) Intervention->Monitor Terminal Terminal Analysis Monitor->Terminal Histology Tissue Collection & Histology Terminal->Histology Molecular Molecular Analysis (e.g., snRNA-seq, Biomarkers) Terminal->Molecular Data Data Synthesis & Statistical Analysis Histology->Data Molecular->Data End Interpretation & Conclusion Data->End

Workflow for Neuropathy Assessment

This workflow integrates standard practices with modern techniques like single-nucleus RNA-sequencing (snRNA-seq) and spatial transcriptomics (ST), which are powerful for characterizing regional pathological heterogeneity and cell-type-specific responses in the spinal cord and dorsal root ganglia under neuropathic pain conditions [4].

Frequently Asked Questions (FAQs)

  • What are the first steps if we observe neuropathy signs in our animal models? First, confirm the observations with standardized behavioral tests (e.g., von Frey for mechanical allodynia, hot plate for thermal hyperalgesia). Then, systematically review potential causes, including the test compound's dosage, the animal's diet (e.g., B12 levels), and the baseline health of the model. A thorough review can help differentiate drug-induced effects from other underlying issues [2] [3].
  • What is the evidence for using Vitamin B12 in neuropathic pain? A 2020 systematic review found Level II evidence for B12 in post-herpetic neuralgia and Level III evidence for painful peripheral neuropathy. The proposed mechanisms include promoting myelination, nerve regeneration, and reducing ectopic nerve firing [3].
  • How can we objectively quantify neuropathy in preclinical studies beyond behavior? Beyond behavioral phenotyping, electrodiagnostic studies (like NCS and EMG) can provide functional readouts [1]. Furthermore, advanced techniques like snRNA-seq and spatial transcriptomics can reveal associated molecular pathological characteristics, offering deep insights into altered gene expression, cell populations, and signaling pathways in tissues like the spinal cord [4].
  • How do we distinguish peripheral neuropathy from central nervous system (CNS) issues? Peripheral neuropathy typically presents with symmetrical distal symptoms. CNS disorders should be suspected if you observe signs like ataxia, visual disturbance, or cranial nerve involvement. The anatomic pattern of symptoms is key to differentiation [2].

References

Clinical Neurotoxicity Profile of XL019

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with XL019 is that reversible peripheral neuropathy was the dose-limiting toxicity in its clinical phase I study for myelofibrosis [1]. The table below summarizes the key clinical findings:

Toxicity Parameter Clinical Findings in Myelofibrosis Patients
Primary Neurotoxicity Peripheral Neuropathy (PNP) [1]
Incidence 7 out of 9 patients (78%) at daily doses ≥100 mg [2]
Severity Grade 1 (5 patients); Grade 2 (2 patients) [2]
Reversibility Yes, upon dose reduction or discontinuation [2]
Dose with No PNP No signs of PNP at 25 mg dose with up to 4 months of follow-up [2]

Proposed Mechanisms and Preclinical Insights

While the exact mechanism for this compound's neurotoxicity is not fully established, clinical and preclinical data point to several important factors and potential biomarkers.

1. JAK2 Inhibitor Class Effect Neurotoxicity, including dizziness and more severe neurological events, has been observed with other JAK inhibitors in clinical development, such as AZD1480 [3]. This suggests that inhibiting the JAK-STAT pathway may contribute to these effects.

2. JAK-STAT Signaling Pathway The following diagram illustrates the JAK-STAT signaling pathway, which is inhibited by this compound. Disruption of this pathway in neural cells is one hypothesized mechanism for the observed neurotoxicity.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus GeneTranscription GeneTranscription Nucleus->GeneTranscription

3. P-glycoprotein (P-gp) Inhibition One preclinical study found that This compound functions as an inhibitor of P-glycoprotein (P-gp) [4]. P-gp is a critical efflux transporter at the blood-brain barrier, and its inhibition can lead to increased penetration of various compounds into the central nervous system, potentially contributing to neurotoxicity [4].

Monitoring & Detection Strategies

Implementing robust monitoring is crucial for early detection of neurotoxicity. The following diagram outlines a general workflow for assessing neurotoxicity in a preclinical or research setting, incorporating various biomarker types.

G cluster_0 cluster_1 cluster_2 A In Vivo Dosing B Sample Collection A->B C Biomarker Analysis B->C D Functional & Imaging Assessment B->D B1 Serum/Plasma B2 Cerebrospinal Fluid (CSF) B3 Urine E Data Integration & Diagnosis C->E C1 GFAP (Astrogliosis) C2 Total Tau (Axonal Injury) C3 UCH-L1 (Neuronal Cell Body Injury) C4 F2-IsoPs (Oxidative Stress) D->E D1 Neurological Exams D2 Behavioral Tests D3 MRI / Neuroimaging

Promising Fluid-Based Biomarkers Research into translational biomarkers has identified several proteins detectable in serum, plasma, or cerebrospinal fluid (CSF) that can indicate different types of neural damage [5]. The table below lists some key candidates.

Biomarker Full Name Associated Neuropathology
GFAP Glial Fibrillary Acidic Protein Astrogliosis; general marker for all types of CNS damage [5]
Total Tau Microtubule-associated protein tau Axonal injury and neurodegeneration [5]
UCH-L1 Ubiquitin C-terminal hydrolase L1 Neuronal cell body injury [5]
MBP Myelin Basic Protein Myelin disruption and damage [5]
F2-IsoPs F2-isoprostanes Indirect measurement of oxidative stress in the brain [5]

Troubleshooting & Risk Mitigation Guide

Based on the clinical and preclinical data, here are actionable strategies for your researchers to manage the risk of neurotoxicity.

Strategy Description Evidence or Rationale
Dose Optimization Use the lowest biologically effective dose. For in vivo studies, consider starting with doses equivalent to or below 25 mg daily in humans, which showed no neurotoxicity. Clinical data showed no PNP at 25 mg [2].
Close Monitoring Implement frequent neurological assessments in animal models (e.g., gait analysis, reflexes) and monitor for signs of peripheral neuropathy. Neurotoxicity was reversible upon detection in clinical trials [2].
Biomarker Screening Incorporate analysis of biomarkers like GFAP and Total Tau in plasma or serum during studies to detect subclinical neurotoxicity. Fluid-based biomarkers allow for minimally invasive, longitudinal monitoring [5].
Investigate Combination Effects Exercise caution when co-administering this compound with other neurotoxic agents or P-gp substrates, as this compound's P-gp inhibition could alter their distribution and toxicity [4]. This compound was identified as a P-gp inhibitor in a resistant cancer cell line model [4].

The clinical development of this compound was likely discontinued due to the dose-limiting neurotoxicity. However, the data generated provides a critical foundation for managing this risk in a research setting.

References

Primary Reason for Discontinuation: Neurotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

In the Phase I dose-escalation study for myelofibrosis, neurotoxicity was the dose-limiting and ultimately study-terminating adverse event [1].

The table below summarizes the neurotoxicity observations:

Dose Group Incidence of Neurotoxicity Description of Neurotoxicity

| ≥ 100 mg daily | All patients (7 out of 7 evaluated) [1] | Peripheral neuropathy: Decreased sensation in soles, equilibrium imbalance [1] [2]. Central neurotoxicity: Confusion (one serious event), dizziness, lightheadedness [1] [2]. | | < 100 mg daily | Observed at lower doses [1] | Neurotoxicity persisted even at reduced doses (25 mg & 50 mg), leading to program termination [1]. |

Effects and Resolution After Cessation

The neurotoxic effects were largely reversible upon stopping XL019 treatment [1].

  • Time to Resolution: Peripheral neuropathy resolved in 50% of affected patients within months after therapy cessation. Central neurotoxicity resolved in all patients within the same timeframe [1].
  • Other Toxicities: Unlike other JAK inhibitors in development, myelosuppression was not a major feature of this compound, and no treatment-related hematological adverse events were reported at lower doses [1] [3].

Experimental Guidance for Researchers

For researchers investigating mechanisms behind this compound's effects, the following experimental approaches from preclinical studies may be useful.

Cell Culture and Treatment
  • Cell Lines: Use drug-resistant cancer cell lines (e.g., KBV20C, a multidrug-resistant subline of human oral squamous carcinoma KB cells) and their parent sensitive lines for comparison [4].
  • Reagents: this compound can be acquired from chemical suppliers like Selleckchem. Use vincristine as a representative antimitotic drug [4].
  • Dosing: Treat cells with this compound alone and in combination with vincristine for 24-48 hours. A typical study might use a range of concentrations to determine the effective sensitizing dose [4].
Key Assays and Protocols

The table below outlines core methodologies for investigating this compound's effects on P-glycoprotein inhibition and apoptosis:

Assay Protocol Summary Key Findings / Measurement
Rhodamine-123 Uptake (P-gp Inhibition) Incubate cells with this compound for 24h. Add rhodamine-123 (2 µg/mL) for 1.5h. Analyze fluorescence via flow cytometry [4]. Increased fluorescence indicates inhibition of P-gp efflux activity. This compound functioned as a P-gp inhibitor [4].
Annexin V / Propidium Iodide (Apoptosis) Treat cells for 24h. Detach, pellet, and stain with Annexin V-FITC and PI. Analyze by flow cytometry [4]. Quantifies early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. This compound increased apoptosis in vincristine-treated resistant cells [4].
Cell Cycle Analysis (FACS) Treat cells for 24h. Fix in 75% ethanol, stain with Propidium Iodide (PI) solution, and analyze DNA content by flow cytometry [4]. Determines cell cycle distribution. This compound co-treatment increased G2 phase arrest [4].
Western Blot Analysis Extract total protein after 24h treatment. Resolve by SDS-PAGE, transfer to membrane, and probe with specific antibodies [4]. Detect protein expression and phosphorylation. Key targets: p21, pH2AX, pSTAT3, C-PARP [4].
Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow and key signaling pathways involved in this compound's mechanism of action based on current research.

workflow Start Cell Seeding & Culture (KB & KBV20C lines) A1 Drug Treatment (this compound ± Vincristine, 24-48h) Start->A1 A2 Assay Execution (Rhodamine, Annexin V, FACS, etc.) A1->A2 A3 Data Analysis (Flow Cytometry, Western Blot) A2->A3 End Mechanism Insight (P-gp Inhibition, Apoptosis) A3->End

Experimental Workflow for Investigating this compound

mechanism This compound This compound Pgp P-glycoprotein (P-gp) Inhibition This compound->Pgp Direct Inhibition STAT JAK-STAT Pathway (Inhibition, not primary for P-gp) This compound->STAT Selective Inhibition DNADamage DNA Damage Marker (pH2AX ↑) Pgp->DNADamage CellCycle Cell Cycle Arrest (G2 Phase) Pgp->CellCycle Apoptosis Apoptosis (C-PARP ↑) DNADamage->Apoptosis CellCycle->Apoptosis

Proposed Mechanism of this compound in Resistant Cancer Cells

Key Takeaways for Researchers

  • Neurological Monitoring is Critical: For any future investigations, especially in vivo models, implement rigorous and specialized neurological monitoring protocols.
  • Dose Dependence is Paramount: The therapeutic window appears narrow. Carefully justify dosing strategies in preclinical work based on the established toxicity profile.
  • Leverage Existing Biomarkers: The biomarkers identified in clinical and preclinical studies (e.g., phosphorylated STAT3 reduction for target engagement, p21 and pH2AX for apoptosis mechanism) provide a solid foundation for designing new experiments [4] [2].

References

optimizing XL019 therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What was the primary clinical challenge with XL019? The major challenge was dose-limiting neurotoxicity, including both peripheral and central nervous system adverse effects. This occurred across multiple dose levels and schedules, leading to the termination of its clinical development for myelofibrosis [1].

  • Q2: Does this compound have therapeutic potential beyond myelofibrosis? Preclinical studies suggest yes. Research indicates this compound may have applications in treating obesity-related metabolic diseases by upregulating mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [2]. It has also been shown to inhibit P-glycoprotein (P-gp) and reverse multidrug resistance in cancer cells [3] [4].

  • Q3: What is the core concept behind "therapeutic window optimization"? Optimizing the therapeutic window involves finding a dose that maximizes efficacy while minimizing toxicity. The traditional oncology approach of using the Maximum Tolerated Dose (MTD) is often suboptimal for targeted therapies. Modern frameworks emphasize using a "fit-for-purpose" approach that integrates efficacy, safety, pharmacokinetic, and pharmacodynamic data early in development [5] [6].

Troubleshooting Guides & Experimental Support

Guide 1: Addressing Off-Target Toxicity (Neurotoxicity)

The neurotoxicity of this compound observed in clinical trials represents the most significant hurdle. The following workflow outlines a systematic approach to investigate this issue.

G Hypothesis: this compound neurotoxicity may be linked to JAK2 inhibition in neural tissue or off-target effects Start Observed Neurotoxicity in Clinical Trials Hypo1 Assess selectivity against other JAK family members (JAK1, JAK3, TYK2) Start->Hypo1 Hypo2 Screen against broader kinase panels to identify off-target hits Start->Hypo2 Hypo3 Evaluate potential for P-gp inhibition at the blood-brain barrier Start->Hypo3 Exp1 In-vitro kinase profiling assays Hypo1->Exp1 Test Exp2 Cellular assays for non-JAK kinases Hypo2->Exp2 Test Exp3 P-gp transport assays (e.g., Caco-2, MDR1-MDCK) Hypo3->Exp3 Test Outcome Identify root cause and design next-generation analogs with improved selectivity Exp1->Outcome Exp2->Outcome Exp3->Outcome

Supporting Experimental Details:

  • In-vitro Kinase Profiling: this compound is a potent JAK2 inhibitor (IC₅₀ = 2-3 nM) but has reported activity against TYK2 and JAK3, albeit with lower potency [2] [7] [1]. A broad kinase panel screen (against 100+ kinases) is crucial to identify unpredicted off-targets that could contribute to neurotoxicity [1] [8].
  • P-gp Inhibition Assay: The known P-gp inhibitory activity of this compound [3] [4] is a key hypothesis for its neurotoxicity. P-gp is a critical efflux transporter at the blood-brain barrier.
    • Protocol: Use polarized cell lines like MDR1-MDCK or Caco-2. Treat cells with a model P-gp substrate (e.g., Rhodamine 123 or Digoxin) with and without this compound. Measure the substrate's apical-to-basolateral and basolateral-to-apical flux. An this compound-dependent increase in apical-to-basolateral flux or a decrease in the efflux ratio indicates P-gp inhibition [3] [4].
Guide 2: Implementing a Modern Dose-Optimization Strategy

The clinical development of this compound relied on a traditional dose-escalation model. Current best practices, as encouraged by FDA initiatives like Project Optimus, advocate for a more comprehensive strategy [5] [6]. The following diagram contrasts these approaches.

G Modern dose optimization integrates multiple data types for decision-making cluster_old Traditional Path (Focus on MTD) cluster_new Modern Framework (Focus on Therapeutic Window) Start Preclinical Data Old1 3+3 Dose Escalation (Short-term safety) Start->Old1 New1 Dose-Ranging Phase Start->New1 Old2 Identify MTD (Maximum Tolerated Dose) Old1->Old2 Old3 Proceed to Registrational Trial at MTD Old2->Old3 OldOut High rate of late-onset toxicity & dose reductions Old3->OldOut New2 Establish Proof of Activity (POA) & Characterize PK/PD New1->New2 New3 Dose Expansion Phase with multiple doses New2->New3 New4 Integrated Data Analysis New3->New4 NewOut Select Optimal Dose (Balances efficacy & safety) New4->NewOut Integrate Integrated Data Sources for Decision-Making New4->Integrate Data1 Efficacy: Tumor response, ctDNA Integrate->Data1 Data2 Safety & Tolerability: PROs, long-term toxicity Integrate->Data2 Data3 Pharmacology: PK, Target Engagement Integrate->Data3 Data4 Biomarkers: pSTAT inhibition Integrate->Data4

Key Data for a Modern this compound Development Plan:

Data Category Specific Metrics for this compound Purpose in Optimization

| Efficacy | • Spleen size reduction (for MF) [7] [1] • Relief of constitutional symptoms [7] • UCP1 upregulation / mitochondrial function (for metabolic indications) [2] | Establish Proof of Activity (POA) and the minimum efficacious dose. | | Safety & Tolerability | • Neurological exam & patient-reported outcomes (PROs) [1] [6] • Monitoring for nausea, dizziness, hypertension [7] | Characterize the toxicity profile beyond acute dose-limiting toxicities (DLTs). | | Pharmacokinetics (PK) | • Terminal half-life (~21 h) & steady-state achievement [1] | Inform dosing schedule and link exposure to effects. | | Pharmacodynamics (PD) | • Reduction in pSTAT (a marker of JAK pathway inhibition) [7] [1] • Reduction in JAK2 V617F allele burden [7] | Confirm target engagement and biological activity. |

Key Takeaways for Future Research

  • The Failure was Likely Not JAK2 Potency: this compound was a potent and selective JAK2 inhibitor preclinically [7] [1]. The neurotoxicity was an unexpected clinical finding, underscoring the limitations of animal models for predicting certain adverse effects [1] [5].
  • Leverage Computational Tools: Modern drug discovery employs quantitative structure-activity relationship (QSAR) models and molecular docking to predict inhibitor activity and selectivity early in development [8]. These tools could be used to design this compound analogs with reduced potential for neurotoxicity.
  • Consider Alternative Dosing Schedules: The clinical trial attempted to mitigate toxicity by exploring intermittent dosing (25 mg Monday/Wednesday/Friday), but neurotoxicity persisted [1]. For a new molecule, exploring different schedules earlier could be beneficial.

References

Understanding XL019 and Its Limitations

Author: Smolecule Technical Support Team. Date: February 2026

What is XL019? this compound is a potent and selective Janus Kinase 2 (JAK2) inhibitor. Its primary mechanism of action is the ATP-competitive inhibition of JAK2, which disrupts the JAK-STAT signaling pathway. This is particularly relevant for researching cells harboring the JAK2V617F mutation, a driver in certain myeloproliferative disorders [1] [2] [3].

Key Quantitative Profile of this compound The table below summarizes the primary biochemical and pharmacological characteristics of this compound:

Parameter Value Description / Significance
JAK2 IC₅₀ 2.2 nM [1] [2] Primary target; high potency.
Selectivity (vs. JAK1) >50-fold [1] IC₅₀ for JAK1 is 134.3 nM [1] [2].
Selectivity (vs. JAK3) >50-fold [1] IC₅₀ for JAK3 is 214.2 nM [1] [2].
Key Off-Targets PDGFRβ, FLT3 [1] IC₅₀ of 125.4 nM and 139.7 nM, respectively.
In Vivo Tumor Growth Inhibition 60-70% [1] Observed in HEL.92.1.7 xenograft models at 200-300 mg/kg (oral, twice daily).
Clinical Dose-Limiting Toxicity (DLT) Neurological Toxicity [3] Including gait disturbance, memory loss, and confusion.
Other Notable Toxicity Myelosuppression [3] Observed in animal models and clinical trials.

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues researchers face when working with this compound.

FAQ 1: What is the most critical limitation of this compound I should be aware of? The most significant limitation is neurological toxicity, which was the dose-limiting toxicity (DLT) in clinical trials [3]. This adverse effect halted the clinical development of this compound for myelofibrosis. Preclinical models did not predict this toxicity, which manifested in humans as gait disturbance, memory loss, and confusion. Myelosuppression (a reduction in blood cell production) is another key limitation, common to many JAK2 inhibitors as JAK2 is essential for normal hematopoiesis [3].

FAQ 2: How can I design in vitro experiments to mitigate the confounding effects of this compound's toxicity? To ensure your observed cellular phenotypes are due to JAK2 inhibition and not general toxicity, implement the following strategies:

  • Viability Assays: Use multiple assays (e.g., MTT, ATP-based) to distinguish cytotoxic from cytostatic effects [2].
  • Selectivity Staining: Combine viability readouts with apoptosis-specific stains (e.g., Annexin V) to determine the mechanism of cell death.
  • Off-Target Profiling: Be aware that at higher concentrations, inhibition of off-target kinases like PDGFRβ and FLT3 may contribute to your results [1]. Always use the lowest effective concentration.
  • Rescue Experiments: Confirm target specificity by introducing a constitutively active form of STAT5, a key downstream protein in the JAK2 pathway. Reversal of this compound's effect strengthens the conclusion that it works through JAK-STAT inhibition.

FAQ 3: Are there alternative JAK2 inhibitors I can use to circumvent these limitations? Yes, several inhibitors with different selectivity profiles can serve as alternatives or tools for confirmation. The table below compares this compound with Baricitinib, another well-characterized JAK inhibitor.

Inhibitor Target IC₅₀ (nM) Key Features & Research Applications
This compound JAK2: 2.2 [1] Highly selective for JAK2; tool compound for specific JAK2 biology.
Baricitinib JAK1: 5.9, JAK2: 5.7 [4] Dual JAK1/JAK2 inhibitor; used in research for rheumatoid arthritis and COVID-19; different toxicity profile (anaemia is a dose-limiting effect) [4].

Using Baricitinib as a complementary tool can help you determine if observed biological effects are specific to JAK2 inhibition or are shared with JAK1 inhibition.

Experimental Protocols for Key Applications

1. Protocol: Inhibiting JAK-STAT Signaling in Cell Lines This protocol is for demonstrating target engagement by measuring the inhibition of STAT phosphorylation.

  • Procedure:
    • Cell Seeding: Seed target cells (e.g., HEL.92.1.7 or other JAK2-driven lines) in appropriate culture plates.
    • Pre-incubation: Pre-treat cells with this compound (e.g., 0.1-100 nM) or vehicle control (DMSO) for 1-2 hours.
    • Stimulation: Stimulate cells with the relevant cytokine (e.g., EPO for JAK2/STAT5, IL-6 for JAK1/JAK2/STAT3) for 15-30 minutes.
    • Lysis & Analysis: Lyse cells and analyze lysates by Western Blot. Probe with antibodies against pSTAT3, pSTAT5, and total STAT proteins to confirm specific inhibition [1] [2].

2. Protocol: In Vivo Efficacy Study in Xenograft Models This protocol outlines the evaluation of this compound's antitumor activity.

  • Procedure:
    • Model Establishment: Implant JAK2-driven cancer cells (e.g., HEL.92.1.7) subcutaneously into immunodeficient mice.
    • Dosing: Once tumors are palpable, randomize mice into groups and administer this compound orally. A typical dosing regimen is 100-300 mg/kg, twice daily (BID) [1] [2].
    • Vehicle Control: Use a validated vehicle, such as 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O, for the control group [1].
    • Monitoring: Monitor tumor volume and body weight regularly for 14-21 days.
    • Endpoint Analysis: At the endpoint, harvest tumors and analyze for markers of apoptosis (e.g., TUNEL staining) to confirm mechanism of action [1].

JAK-STAT Signaling and this compound Mechanism

The following diagram illustrates the JAK-STAT signaling pathway and the specific point where this compound acts.

G Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates pSTAT p-STAT (Dimerized) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Transcription Target Gene Transcription Nucleus->Transcription This compound This compound This compound->JAK2 Inhibits

References

XL019 neurological adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Neurotoxicity of XL019

The most critical information for researchers is that this compound demonstrated significant and dose-limiting neurological toxicity in human clinical trials, which ultimately led to the termination of its development [1].

The table below summarizes the key clinical findings:

Aspect Findings from Phase I Clinical Trial
Trial Context Phase I study in patients with myelofibrosis (PMF, post-PV MF, or post-ET MF) [1].
Initial Dosing 100, 200, and 300 mg on days 1-21 of a 28-day cycle [1].
Observed Neurotoxicity Central and/or peripheral neurotoxicity developed in all patients in the initial high-dose cohorts [1].
Dose Adjustment & Outcome Toxicity persisted even at lower doses (25 mg daily, 25 mg TIW, 50 mg daily), leading to study termination [1].
Reversibility Peripheral neuropathy resolved in 50% of patients, and central neurotoxicity resolved in all patients within months after therapy cessation [1].
Selectivity Profile This compound is a potent and selective JAK2 inhibitor (IC50 = 2.2 nM), with >50-fold selectivity over JAK1, JAK3, and TYK2 [2] [3].

Research Considerations & FAQs

For researchers working with this compound, here are some key points to consider.

  • FAQ: Why is this compound no longer in clinical development? The clinical development of this compound was halted due to unacceptable neurotoxicity observed in its Phase I trial. The neurological adverse events were a direct consequence of the compound's profile and were not manageable through dose adjustment, making it unsuitable for therapeutic use [1].

  • FAQ: Are the neurological effects of this compound related to its JAK2 inhibition? The precise mechanism is not fully established. It is important to note that ruxolitinib, an approved JAK1/JAK2 inhibitor for myelofibrosis, does not have neurotoxicity as a defining safety concern. This suggests that the neurotoxicity of this compound may be an off-target effect unrelated to its intended inhibition of JAK2 [1].

  • Research Note: Potential for Non-Clinical Research Despite its neurotoxicity in humans, one recent preclinical study has investigated this compound for a completely different application: inhibiting osteoclast differentiation for potential use in bone metabolic disorders like osteoporosis [4]. This research is in early stages (in vitro and in mice) and does not override the clinical safety findings in humans.

Experimental Pathway & Neurotoxicity Context

The following diagram illustrates the key signaling pathway targeted by this compound and the central safety issue that terminated its development.

G JAK2 JAK2 STAT STAT JAK2->STAT  Phosphorylation Proliferation Proliferation STAT->Proliferation  Signaling Trial_Termination Trial_Termination This compound This compound This compound->JAK2  Inhibits Neurotoxicity Neurotoxicity This compound->Neurotoxicity  Causes Neurotoxicity->Trial_Termination

Guidance for Researchers

Given the clear neurotoxicity signal, your experimental design should account for the following:

  • In Vivo Models: If your research involves animal models, be aware that neurological toxicity was not observed in initial rat and dog studies [1]. This highlights a critical disconnect between pre-clinical animal models and human clinical outcomes for this compound. Any findings in animal models regarding efficacy or other safety aspects should be interpreted with extreme caution.
  • Focus on Mechanism: For research purposes, this compound can still be a valuable tool compound to study JAK2-specific biology in vitro due to its high selectivity [2] [3]. However, conclusions should not extend to its therapeutic potential.
  • Alternative Inhibitors: Consider using other JAK2 inhibitors with established clinical safety profiles (like ruxolitinib) as positive controls in your experiments to distinguish between on-target JAK2 effects and this compound-specific toxicities.

References

Compound Overview and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

XL019 is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The table below summarizes its core biochemical and in vivo safety data.

Table 1: this compound Biochemical, Cellular, and In Vivo Profile

Parameter Details
Molecular Target JAK2 (Janus Kinase 2) [1]
Primary Mechanism Selective JAK2 inhibitor (IC50 = 2.2 nM); >50-fold selectivity over JAK1 (IC50 = 134.3 nM) and JAK3 (IC50 = 214.2 nM) [1]
Cellular Activity Inhibits STAT3/STAT5 phosphorylation in cells with JAK2V617F or wild-type JAK2 [1]
Off-Target Activity Inhibits P-glycoprotein (P-gp/ABCB1), which can sensitize multidrug-resistant cancer cells [2]

| In Vivo Toxicity (Mouse) | • Cmax: 5.24 µM (10 mg/kg, p.o.) [1]Half-life (t1/2): 1.94 hours [1]Volume of Distribution (Vd): 5.319 L/kg, suggesting wide tissue distribution [1] | | Clinical Toxicity (Human) | Dose-Limiting Toxicity (DLT): Reversible neurological events [3]. A Phase I trial in myelofibrosis patients was terminated due to these neurological toxicities [3]. |

Frequently Asked Questions (FAQs) for Experimental Design

Q1: What is the most critical safety concern to consider when designing in vivo studies with this compound? A: The primary concern is dose-related and reversible neurological toxicity, identified as the dose-limiting toxicity in human clinical trials [3]. Preclinical mouse studies showed a large volume of distribution (5.319 L/kg), indicating extensive tissue penetration, including the central nervous system [1]. You must closely monitor for behavioral changes, ataxia, or seizures in animal models, especially at higher doses or with prolonged dosing schedules.

Q2: My experiments involve multidrug-resistant cancer cell lines. Could this compound interfere with the results? A: Yes. This compound has a documented off-target activity as a P-glycoprotein (P-gp) inhibitor [2]. This means it can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates (e.g., vincristine), leading to enhanced apoptosis and potentially skewing your results on drug sensitivity and resistance [2]. It is crucial to include controls to distinguish between effects mediated by JAK2 inhibition and those caused by P-gp inhibition.

Q3: Are there any specific handling and stability guidelines for this compound in the lab? A: While the search results do not specify handling procedures, the provided data offers stability guidance:

  • Storage: The solid powder should be stored at -20°C for long-term stability (3 years) or at 4°C for 2 years [1].
  • Solubility: It is recommended to dissolve this compound in DMSO at a concentration of 25 mg/mL (56.24 mM) [1].
  • Solution Stability: Stock solutions in DMSO are stable for 2 years at -80°C or 1 year at -20°C. Avoid repeated freeze-thaw cycles [1].

Experimental Protocols and Mechanisms

Protocol: Assessing JAK2/STAT Pathway Inhibition

This protocol outlines the methodology to confirm target engagement of this compound in cellular models.

  • Cell Lines: HEL 92.1.7 cells (harboring the JAK2V617F mutation) are a common model [1].
  • Treatment: Treat cells with this compound at varying concentrations (e.g., 0.1 - 10 µM) for a predetermined time (e.g., 2-24 hours).
  • Stimulation: If using cells with wild-type JAK2, stimulate the JAK-STAT pathway with relevant cytokines (e.g., IFNγ, IL-6) post-inhibition.
  • Cell Lysis and Western Blot: Lyse cells and perform Western blot analysis using antibodies against:
    • Phospho-STAT3 (Tyr705) and/or Phospho-STAT5 (Tyr694)
    • Total STAT3 and/or STAT5 (loading controls)
  • Expected Outcome: A concentration-dependent decrease in pSTAT3 and pSTAT5 levels, indicating effective JAK2 pathway inhibition [1] [4].

The following diagram illustrates the signaling pathway targeted in this experiment:

G Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to TargetGene Target Gene Expression (e.g., BACE1) Nucleus->TargetGene This compound This compound This compound->JAK2  Inhibits

Protocol: Evaluating P-gp Inhibition and Chemosensitization

This protocol is for investigating the off-target, chemosensitizing effect of this compound.

  • Cell Lines: Use drug-sensitive parent cells (e.g., KB) and their P-gp-overexpressing multidrug-resistant counterparts (e.g., KBV20C) [2].
  • Rhodamine-123 Uptake Assay:
    • Pre-treat KBV20C cells with this compound, a known P-gp inhibitor (e.g., verapamil), or vehicle control for 24 hours.
    • Incubate cells with Rhodamine-123 (a fluorescent P-gp substrate, 2 μg/mL) for 1.5 hours.
    • Analyze intracellular fluorescence via flow cytometry.
    • Expected Outcome: Increased Rhodamine-123 retention in this compound-treated groups indicates effective P-gp inhibition [2].
  • Cell Viability and Apoptosis Assay:
    • Co-treat resistant KBV20C cells with a chemotherapeutic drug (e.g., vincristine) and this compound for 24-48 hours.
    • Assess viability using MTT or similar assays.
    • Measure apoptosis using Annexin V/propidium iodide staining and flow cytometry.
    • Expected Outcome: this compound co-treatment significantly reduces viability and increases apoptosis compared to vincristine alone [2].

The diagram below summarizes the mechanism by which this compound overcomes multidrug resistance:

G ChemoDrug Chemotherapeutic Drug (e.g., Vincristine) Pgp P-glycoprotein (P-gp) on Cell Membrane ChemoDrug->Pgp Extrudes IntracellularDrug Intracellular Drug Level ChemoDrug->IntracellularDrug 1. Enters Cell Pgp->IntracellularDrug 2. Reduces Apoptosis Induced Apoptosis IntracellularDrug->Apoptosis 3. Triggers XL019_Pgp This compound XL019_Pgp->Pgp Inhibits

Key Takeaways for Your Technical Support Center

  • Neurological toxicity is a critical watchpoint in experimental design due to its history as a dose-limiting effect in humans [3].
  • Account for P-gp inhibition in study designs involving multidrug-resistant cell lines to correctly interpret results [2].
  • Confirm target engagement using phospho-specific Western blotting for STAT proteins to ensure observed effects are linked to the JAK-STAT pathway [1] [4].

References

Molecular and Preclinical Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data on the half-maximal inhibitory concentration (IC50) of XL019 and other JAK inhibitors. A lower IC50 value indicates greater potency.

Table 1: In Vitro Inhibitory Profiles (IC50 in nM) of JAK Inhibitors [1] [2] [3]

JAK Inhibitor JAK1 JAK2 JAK3 TYK2 Key Selectivity Note
This compound 134.3 2.2 214.2 N/A Highly selective for JAK2 (≥50-fold vs. JAK1/JAK3) [2] [4]
Ruxolitinib 3.3 2.8 >390 18 Potent JAK1/JAK2 inhibitor; first approved for myelofibrosis [5] [6]
Tofacitinib 5.9 20 1 34 Potent JAK1/JAK3 inhibitor [1] [5]
Baricitinib 5.9 5.7 420 53 JAK1/JAK2 inhibitor [1] [5]
Upadacitinib 43 200 >2300 >4700 Selective JAK1 inhibitor [1] [5]

From a purely pharmacological perspective, this compound's standout characteristic is its high selectivity for JAK2 over other JAK family members. This was demonstrated in kinase assays against over 100 kinases [2] [4]. In cellular models, it potently inhibited the phosphorylation of STAT3 and STAT5, key signaling molecules downstream of JAK2, in cells with both wild-type and mutated JAK2 (JAK2V617F) [2] [3] [4].

Clinical Trial Outcomes and Discontinuation

The promising preclinical profile of this compound did not translate into clinical success. A Phase I study in patients with myelofibrosis was terminated due to significant neurological toxicity [2] [3].

  • Neurotoxicity Observed: The dose-limiting toxicity was central and peripheral neurotoxicity, which occurred in all patients in the initial high-dose cohorts (100-300 mg) and persisted even at much lower doses (25-50 mg). Symptoms included gait disturbances, memory loss, and sensory deficits [2] [3].
  • Study Termination: Despite protocol amendments to lower doses and implement neurological monitoring, the toxicity led to the study's termination. The neurotoxicity was partially reversible after drug discontinuation [2] [3].
  • Lack of Efficacy in MF: While the study was primarily designed to assess safety, International Working Group-defined responses were observed in only 3 out of 30 patients (10%) [3].

This safety profile contrasts sharply with other JAK inhibitors used in myelofibrosis, such as ruxolitinib, fedratinib, and momelotinib, whose primary dose-limiting toxicities are typically myelosuppression (e.g., thrombocytopenia, anemia) [2] [7]. Fedratinib carries a warning for encephalopathy but has risk mitigation strategies [7].

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the foundational data, here are the methodologies from the core studies on this compound.

1. Cellular JAK/STAT Signaling Inhibition Assay [2] [3]

  • Objective: To measure the ability of this compound to inhibit cytokine-mediated JAK-STAT signaling in cells.
  • Cell Lines: Used models harboring either wild-type or the JAK2V617F mutation.
  • Procedure: Cells were treated with this compound across a concentration range. After stimulation with relevant cytokines, cells were lysed, and proteins were analyzed.
  • Readout: Phosphorylation levels of STAT3 and STAT5 (pSTAT3, pSTAT5) were quantified via Western blotting to determine the extent of pathway inhibition.

2. In Vivo Efficacy Study in Xenograft Model [4]

  • Objective: To evaluate the anti-tumor activity of this compound in vivo.
  • Animal Model: Female nude mice implanted with HEL 92.1.7 xenograft tumors (a JAK2V617F-mutant cell line).
  • Dosing: this compound was administered orally at 100, 200, and 300 mg/kg, twice daily for 14 days.
  • Endpoint: Tumor growth was monitored and compared to control groups to assess efficacy.

The JAK-STAT Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core JAK-STAT signaling pathway and where these inhibitors act.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Dimer (e.g., JAK2/JAK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTrans Gene Transcription Nucleus->GeneTrans JAKi JAK Inhibitor (e.g., this compound) JAKi->JAK Inhibits

Key Takeaways for Research and Development

  • This compound Serves as a Cautionary Case: It highlights that high selectivity and potency in vitro do not guarantee clinical safety or efficacy. Its unique neurotoxicity, not predicted by animal models, underscores the critical importance of Phase I trials for identifying on- and off-target effects in humans [2] [3].
  • Clinical Landscape of JAK Inhibition: The failure of this compound contrasts with the success of less selective JAK inhibitors. For myelofibrosis, the therapeutic benefit is largely attributed to the broad anti-inflammatory effect from JAK1 inhibition and the direct targeting of myeloproliferation via JAK2 inhibition [8]. This suggests that non-selective JAK1/JAK2 inhibition can be a more viable therapeutic strategy for this disease.
  • Consider the Full Toxicity Profile: When comparing JAK inhibitors, it is crucial to look beyond myelosuppression. As seen with this compound (neurotoxicity) and fedratinib (gi toxicity, encephalopathy risk), each compound can have a unique toxicity signature influenced by its selectivity and off-target effects [2] [7].

References

Selectivity Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Target IC₅₀ (nM) Selectivity (vs. JAK2) Experimental Context
JAK2 2.2 - 2.3 nM - Cell-free kinase assay [1] [2]
JAK1 134.3 nM >50-fold Cell-free kinase assay [1] [2]
JAK3 214.2 nM >50-fold Cell-free kinase assay [1] [2]
TYK2 Not precisely stated >50-fold Panel of over 100 kinases [3] [1]
PDGFRβ 125.4 nM ~57-fold Cell-free kinase assay [1]
FLT3 139.7 nM ~63-fold Cell-free kinase assay [1]

XL019 also demonstrated a desirable off-target profile in preclinical studies, with low inhibition of major CYP enzymes and the hERG channel, indicating a potentially reduced risk for drug interactions and cardiac toxicity [1].

Mechanism of Action & Key Experimental Evidence

This compound works by reversibly binding to the active site of JAK2, potently inhibiting the JAK-STAT signaling pathway [1]. This mechanism was validated through multiple experimental approaches.

In Vitro and Cellular Assays
  • Mechanism: this compound inhibits JAK2 autophosphorylation, thereby blocking the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5 [3] [2].
  • Specificity: It is equally effective against both wild-type JAK2 and the mutated JAK2V617F form, a key driver in many myeloproliferative neoplasms [3] [2].
  • Cellular Potency: In cellular models, this compound showed strong inhibition of STAT5 phosphorylation following erythropoietin (EPO) stimulation, with an IC₅₀ of 64 nM [1].
In Vivo Efficacy
  • Xenograft Model: In mice with HEL.92.1.7 (a JAK2V617F-mutant cell line) xenograft tumors, oral administration of this compound significantly inhibited tumor growth. Dosing at 200 mg/kg and 300 mg/kg twice daily for 14 days resulted in 60% and 70% tumor growth inhibition, respectively [1] [2].
  • Pharmacodynamics: The anti-tumor effect was associated with a dose-dependent inhibition of downstream STAT phosphorylation [1].

Clinical Trial Outcomes & Discontinuation

A Phase I study in patients with myelofibrosis evaluated this compound administered orally in 28-day cycles [3].

  • Efficacy: The drug showed encouraging clinical activity, including reductions in splenomegaly, improvement in constitutional symptoms, and IWG-defined responses in 10% of patients [3] [4].
  • Critical Safety Finding: Neurotoxicity was the dose-limiting adverse event. Peripheral and central neurotoxicity occurred in all patients at doses ≥100 mg daily, leading to the study's termination [3].
  • Outcome: While lower doses were better tolerated, the significant neurotoxicity ultimately halted further clinical development of this compound [3] [5].

JAK Inhibitor Selectivity Comparison

The following diagram illustrates the distinct JAK inhibition profiles of this compound compared with other inhibitors, highlighting its high selectivity for JAK2.

jaK_inhibition_profiles JAK Inhibitor Selectivity Profiles colors #4285F4|#EA4335|#FBBC05|#34A853|#FFFFFF|#F1F3F4|#202124|#5F6368 This compound This compound JAK1 JAK1 This compound->JAK1 JAK2 JAK2 This compound->JAK2 JAK3 JAK3 This compound->JAK3 TYK2 TYK2 This compound->TYK2 Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Ruxolitinib->JAK2 Baricitinib Baricitinib Baricitinib->JAK1 Baricitinib->JAK2 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK3 Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TYK2 spacer

Inhibition strength is represented by line thickness and style. Thick solid lines indicate strong, primary inhibition. Thin dashed lines indicate weak or no significant inhibition [1] [6] [7].

Conclusion for Researchers

This compound serves as a key example of a highly selective JAK2 inhibitor with strong preclinical efficacy. Its clinical failure due to neurotoxicity, a toxicity not commonly observed with other JAK inhibitors in its class, is a critical consideration for drug development. It highlights that achieving high selectivity for an intended target is a crucial, but not singularly sufficient, step in developing a successful therapeutic agent.

References

Quantitative Comparison of JAK Inhibitor Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for XL019 and other JAK inhibitors, primarily derived from cell-free assays. A lower IC₅₀ value indicates greater potency.

Inhibitor Name JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM) Primary Selectivity
This compound [1] 134.3 2.2 214.2 - JAK2
Tofacitinib [2] 112 20 1 - JAK3
Ruxolitinib [2] 3.3 2.8 >130-fold vs JAK2 - JAK1/JAK2
Fedratinib [2] - 3 334-fold vs JAK2 - JAK2
Filgotinib [2] 10 28 810 116 JAK1
Upadacitinib [2] 0.045 0.109 2.1 4.7 JAK1
Baricitinib [2] 5.9 5.7 ~10-fold vs JAK1/2 ~70-fold vs JAK1/2 JAK1/JAK2
Pacritinib [2] - 23 - - JAK2

Key Experimental Data and Findings for this compound

Beyond its basic potency profile, research has uncovered specific biological activities and experimental details for this compound.

  • Mechanism and Selectivity: this compound is a potent, orally active, and selective ATP-competitive JAK2 inhibitor (Type I inhibitor) [3]. It demonstrates over 60-fold and 97-fold selectivity for JAK2 over JAK1 and JAK3, respectively [1]. It potently inhibits phosphorylation of STAT3 and STAT5 in cells with either wild-type or mutant JAK2 (JAK2V617F) [1].
  • Key Findings in Preclinical Models:
    • Osteoclast Differentiation: A 2023 study found that this compound (at concentrations ≤600 nM) effectively inhibited RANKL-induced osteoclast differentiation in vitro without cytotoxicity. This effect was linked to the suppression of the MAPK signaling pathway (phosphorylation of ERK and p38). The study also demonstrated that this compound could ameliorate osteolysis in a mouse skull model [4].
    • Overcoming Drug Resistance: A 2017 study reported that this compound inhibits P-glycoprotein (P-gp), an efflux pump associated with multi-drug resistance in cancer. By inhibiting P-gp, this compound increased the apoptosis of vincristine-resistant KBV20C cancer cells [5].
Experimental Protocol: Osteoclast Differentiation [4]

For researchers looking to replicate the osteoclast study, the core methodology is outlined below.

  • Cell Culture: Primary bone marrow-derived macrophages (BMMs) are isolated and cultured.
  • Differentiation Induction: Cells are stimulated with Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast formation.
  • Drug Treatment: this compound is added to the culture medium. A typical experiment would include a vehicle control (DMSO) and various concentrations of this compound (e.g., from 100 nM to 600 nM).
  • Viability Assay: A Cell Counting Kit-8 (CCK-8) assay is performed to confirm the absence of cytotoxicity at the working concentrations.
  • Staining & Analysis: After ~7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify multinucleated osteoclasts.
  • Pathway Analysis: Protein extracts are analyzed by western blotting to examine the phosphorylation levels of key proteins in the MAPK pathway (e.g., ERK, p38, JNK).

Research Considerations and Categorization of JAK Inhibitors

When comparing these inhibitors, consider their development status and selectivity.

  • Development Status: this compound showed promise in early clinical trials for myelofibrosis [4], but its development appears to have been halted. In contrast, inhibitors like Ruxolitinib, Tofacitinib, and Fedratinib are clinically approved [6] [3].
  • Inhibitor Categorization: JAK inhibitors are often classified by their target selectivity [3].
    • First-generation (e.g., Tofacitinib, Baricitinib, Ruxolitinib) are less selective, inhibiting multiple JAK enzymes.
    • Second-generation (e.g., Filgotinib, Upadacitinib) are designed for greater selectivity to potentially improve safety.
    • Based on its selectivity profile, this compound would be classified as a second-generation, JAK2-selective inhibitor.

JAK-STAT Signaling Pathway and this compound's Action

The diagram below illustrates the core JAK-STAT signaling pathway and the point where this compound acts.

architecture Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK2 this compound Inhibits

The available data positions this compound as a highly potent and selective JAK2 inhibitor with interesting preclinical results in bone disease and cancer resistance. However, its apparent discontinuation in clinical development is a key differentiator from many other listed inhibitors.

References

JAK2 inhibitor class comparison XL019

Author: Smolecule Technical Support Team. Date: February 2026

JAK2 Inhibitor Comparison

The table below summarizes how XL019 compares to other JAK2 inhibitors, based on available preclinical and clinical data.

Inhibitor Name Primary Target(s) Key Preclinical Findings Clinical Development Status & Key Findings Selectivity (IC50 for JAK2)

| This compound | JAK2 (selective) | - Sensitizes P-gp-overexpressing resistant cancer cells (KBV20C) to vincristine [1].

  • Inhibits osteoclast differentiation via MAPK signaling pathway [2]. | Phase I (discontinued). Dose-limiting peripheral and central neurotoxicity observed in all patients with myelofibrosis (MF), leading to study termination [3]. | 2.3 nM [3] | | CEP-33779 | JAK2 | - Overcomes P-gp-mediated multidrug resistance in cancer cells [1]. | Information from clinical trials not available in search results. | No specific value in search results; noted as another JAK2 inhibitor with P-gp inhibitory activity [1]. | | Ruxolitinib | JAK1, JAK2 | Preclinical data not detailed in search results. | Approved for MF. Reduces splenomegaly and controls constitutional symptoms. Myelosuppression is a known side effect [4] [5]. | Not specifically stated. | | Fedratinib | JAK2 | Preclinical data not detailed in search results. | Approved for MF (intermediate-2 or high-risk). Carries a boxed warning for serious encephalopathy, including Wernicke's [5]. | Not specifically stated. |

Detailed Experimental Data on this compound

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

This compound in Overcoming Multidrug Resistance (MDR) [1]
  • Objective: To determine if this compound could sensitize P-glycoprotein (P-gp/ABCB1)-overexpressing MDR cancer cells to antimitotic drugs.
  • Cell Line: Used human oral squamous carcinoma cell line KB and its multidrug-resistant subline KBV20C.
  • Key Protocols:
    • Rhodamine Uptake Assay: Used to assess P-gp inhibition. Cells were treated with inhibitors (this compound, CEP-33779, or verapamil) for 24 hours, then incubated with Rhodamine 123 (a P-gp substrate). intracellular Rhodamine accumulation was measured via flow cytometry.
    • Cell Viability Assay: Measured using the EZ-CyTox cell viability assay kit. KBV20C cells were treated with vincristine alone or in combination with this compound.
    • Apoptosis Analysis: Conducted using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.
    • Cell Cycle Analysis: Cells were fixed in ethanol, treated with RNase A and PI, and analyzed by flow cytometry for DNA content.
    • Western Blot Analysis: Used to detect protein expression levels (e.g., p21, pH2AX, C-PARP) in cells after drug treatments.
This compound in Osteoclast Differentiation [2]
  • Objective: To investigate the effect of this compound on osteoclastogenesis.
  • Cell Model: Used primary mouse bone marrow-derived macrophages (BMMs) induced to become osteoclasts with M-CSF and RANKL.
  • Key Protocols:
    • Cell Viability Assay (CCK-8): BMMs were treated with various concentrations of this compound to determine non-cytotoxic doses for subsequent experiments.
    • Osteoclast Differentiation & Staining: BMMs were cultured with M-CSF and RANKL in the presence or absence of this compound for about 7 days. Differentiated osteoclasts were identified by staining for Tartrate-Resistant Acid Phosphatase (TRAP).
    • Bone Resorption Pit Assay: Differentiated osteoclasts were seeded on hydroxyapatite-coated plates to assess resorptive function.
    • Western Blot Analysis: Used to analyze the expression of proteins in the MAPK signaling pathway (e.g., p-p38, p-ERK, p-JNK) after RANKL stimulation with or without this compound pretreatment.
    • In Vivo Mouse Model: A mouse skull osteolysis model was used. This compound or vehicle was administered to mice injected with RANKL over the calvaria. Bone loss was analyzed by micro-CT and histological staining.

JAK/STAT and Related Signaling Pathways

The diagram below illustrates the core JAK-STAT signaling pathway and how the biological effects of this compound in osteoclast differentiation involve the MAPK pathway.

G cluster_jakstat Core JAK-STAT Signaling Pathway cluster_this compound This compound-Mediated Inhibition in Osteoclasts Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates TargetGenes TargetGenes STAT->TargetGenes Gene Transcription RANKL RANKL RANK RANK RANKL->RANK MAPK_Pathway MAPK Signaling (p-p38, p-ERK, p-JNK) RANK->MAPK_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits OsteoclastDiff Osteoclast Differentiation MAPK_Pathway->OsteoclastDiff

Key Implications for Research

  • Clinical Discontinuation: this compound's potent and selective JAK2 inhibition was promising in lab studies, but its failure in the clinic due to neurotoxicity is a critical cautionary note [3].
  • Mechanism Exploration: The finding that this compound's effects in resistant cancer cells were independent of JAK-STAT inhibition but related to P-gp blockade suggests that some JAK2 inhibitors may have important off-target effects that can be therapeutically exploited or must be carefully monitored [1].
  • Repurposing Potential: The recent discovery of its efficacy in inhibiting osteoclast differentiation opens a potential path for repurposing this compound for bone diseases, though the neurotoxicity concern remains a major hurdle [2].

References

Binding Affinity and Selectivity of XL019

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of XL019 for various kinases, which quantitatively represent its binding affinity and selectivity [1]:

Target IC₅₀ Value Experimental Context
JAK2 2.2 nM Cell-free assay [1]
JAK1 134.3 nM Cell-free assay [1]
JAK3 214.2 nM Cell-free assay [1]
TYK2 ≥ 134 nM [2] Cell-free assay
PDGFRβ 125.4 nM Cell-free assay [1]
FLT3 139.7 nM Cell-free assay [1]

This compound demonstrates over 50-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and a panel of over 100 other kinases [2] [3] [1]. It is non-selective for the JAK2V617F mutant versus wild-type JAK2 [2].

Key Experimental Findings and Protocols

Beyond binding affinity, this compound's functional effects have been investigated in various experimental models. The main findings and the methodologies used are outlined below.

JAK-STAT Signaling Inhibition
  • Experimental Protocol: To measure the inhibition of JAK2 pathway in cells, researchers typically treat cell lines (e.g., HEL.92.1.7 erythroleukemia cells) with this compound. Cell lysates are then analyzed using Western blotting with antibodies specific for the phosphorylated (activated) forms of STAT proteins (like pSTAT1, pSTAT3, and pSTAT5) to confirm target engagement and pathway suppression [1].
  • Key Findings: this compound potently inhibits the phosphorylation of STAT3 and STAT5 in cells harboring either wild-type JAK2 or the JAK2V617F mutation [3] [1].
P-glycoprotein (P-gp) Inhibition
  • Experimental Protocol: The P-gp inhibitory activity of this compound was demonstrated in multidrug-resistant cancer cell lines (KBV20C cells) using a rhodamine 123 uptake assay [4] [5]. Since rhodamine 123 is a substrate for the P-gp efflux pump, its intracellular accumulation increases when P-gp is inhibited. Fluorescence-activated cell sorting (FACS) is used to quantify the fluorescence intensity of the cells.
  • Key Findings: this compound functions as a P-gp inhibitor, increasing the accumulation and efficacy of antimitotic drugs like vincristine in resistant cancer cells. This effect is independent of its action on the JAK-STAT pathway [4] [5].
Efficacy in Disease Models
  • In Vivo Model: The anti-tumor efficacy of this compound was evaluated in female nude mice bearing HEL.92.1.7 xenograft tumors. This compound was administered orally (100-300 mg/kg, twice daily) for 14 days, resulting in significant dose-dependent inhibition of tumor growth [3] [1].
  • Other Models: Recent studies (2023) show that this compound can suppress RANKL-induced osteoclast differentiation in vitro by inhibiting the MAPK signaling pathway (JNK, ERK, p38), suggesting potential applications in bone metabolic diseases [6] [7].

This compound's Mechanisms and Experimental Workflow

The diagram below integrates this compound's primary and secondary mechanisms of action, connecting the experimental protocols used to investigate them.

cluster_primary Primary JAK2 Inhibition (Validated via Western Blot) cluster_secondary Off-Target / Secondary Effects This compound This compound JAK2 JAK2 Inhibition This compound->JAK2 Pgp P-gp Inhibition (Validated via Rhodamine 123 Uptake Assay) This compound->Pgp Independent of JAK-STAT MAPK MAPK Pathway Suppression This compound->MAPK Molecular Docking & Western Blot STAT_Phos Inhibits STAT Phosphorylation JAK2->STAT_Phos Cell_Fate Altered Cell Fate STAT_Phos->Cell_Fate Drug_Acc Increased Intracellular Drug Accumulation Pgp->Drug_Acc OC_Diff Inhibition of Osteoclast Differentiation MAPK->OC_Diff

Critical Considerations for Researchers

When evaluating this compound for research purposes, several points are crucial:

  • Clinical Development Status: A phase I clinical trial for myelofibrosis was terminated due to dose-limiting central and peripheral neurotoxicity observed in all patients, despite promising preclinical data [2].
  • Cellular Activity vs. Binding Affinity: The compound's cellular IC₅₀ for proliferation (e.g., 7.34 μM in HCT-116 cells [3]) is significantly higher than its enzymatic IC₅₀ for JAK2 (2.2 nM). This discrepancy between biochemical potency and cellular activity is an important factor to consider for experimental design.
  • Specificity of Observed Effects: Researchers should note that effects like P-gp inhibition and suppression of osteoclast differentiation occur at concentrations much higher than those required to inhibit JAK2, suggesting that these may be off-target effects [4] [6].

References

XL019 Overview and Key Differentiator

Author: Smolecule Technical Support Team. Date: February 2026

XL019 was an investigational, potent, and selective inhibitor of the JAK2 tyrosine kinase, developed for treating cancers like myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2]. Unlike some other JAK inhibitors (e.g., ruxolitinib) that target both JAK1 and JAK2, this compound was noted for its high selectivity for JAK2 [3].

The most critical differentiator for this compound was the dose-limiting neurotoxicity observed during clinical trials, which prevented its further development [3]. The table below summarizes its core profile and the key differentiator.

Feature Description
Drug Name This compound [1]
Modality Small Molecule [1]
Primary Target Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [1] [3]
Key Proposed Indications Primary Myelofibrosis, Post-PV MF, Post-ET MF [3] [4]
Development Status Clinical development terminated after Phase I [3]
Key Differentiator vs. Other JAK2 Inhibitors High selectivity for JAK2 over other JAK family kinases (IC50: 2.3 nM for JAK2 vs. ≥134 nM for JAK1, JAK3, TYK2) [3].
Critical Limitation Dose-limiting neurotoxicity (central and peripheral neuropathy) observed in clinical trials, leading to program termination [3].

Clinical Trial Data and Safety Findings

The primary source of human data for this compound comes from a Phase I dose-escalation study in patients with myelofibrosis. The findings from this trial are crucial for understanding why the drug failed to progress.

  • Trial Design: The study evaluated this compound administered orally on different schedules (e.g., daily, or three times a week) in 28-day cycles. The initial doses were 100 mg, 200 mg, and 300 mg. Due to emerging toxicity, the protocol was amended to test lower doses of 25 mg daily and 25 mg three times a week [3].
  • Primary Safety Finding - Neurotoxicity: The most significant adverse effect was neurotoxicity. In the initial cohorts (doses ≥100 mg), all patients developed central and/or peripheral neurotoxicity [3]. Although the neuropathy was reversible in many cases after stopping the drug, its high incidence was unacceptable [3].
  • Efficacy Observations: Despite the toxicity, the drug showed some biological activity. In the trial, some patients with JAK2 V617F or MPL W515F mutations experienced a reduction in spleen size and improvements in constitutional symptoms [3] [5]. According to IWG criteria, three out of 30 patients (10%) achieved a response [3].
  • Pharmacokinetics: The terminal half-life of this compound was approximately 21 hours, with steady-state concentration reached by Day 8 of the cycle [3].

This compound's Mechanism of Action

This compound works by inhibiting the JAK2 kinase, a crucial component of the JAK-STAT signaling pathway. This pathway is hyperactive in certain cancers due to mutations (like JAK2 V617F) or other mechanisms [1] [2]. The following diagram illustrates this mechanism and the point of inhibition by this compound.

g Cytokines Cytokines Receptors Receptors Cytokines->Receptors JAK2_Active JAK2 (Active) Receptors->JAK2_Active Activation STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive Phosphorylates STAT_Active STAT (Active) GeneTranscription GeneTranscription STAT_Active->GeneTranscription Dimerizes & Translocates to Nucleus STAT_Inactive->STAT_Active This compound This compound This compound->JAK2_Active Inhibits

Diagram: this compound Inhibition of the JAK-STAT Pathway. Cytokine binding activates cell surface receptors and JAK2. Activated JAK2 phosphorylates STAT proteins, which then dimerize, move to the nucleus, and drive gene transcription for cell growth and survival. This compound selectively inhibits JAK2 to block this signaling cascade [1] [3].

Why a Formal Therapeutic Index Comparison Isn't Possible

The Therapeutic Index (TI) is a quantitative measure comparing the dose (or exposure) that causes toxic effects to the dose that produces the desired therapeutic effect [6].

For this compound, a formal TI cannot be calculated for several reasons:

  • Lack of Defined Doses: The maximum tolerated dose (MTD) was never established because the study was terminated when neurotoxicity appeared even at the lowest doses tested (25 mg daily) [3].
  • Early Development Stage: As a Phase I drug, the primary focus was on finding a safe dosage. Its efficacy was only preliminarily observed but not robustly quantified in a large population, which is necessary for a reliable TI calculation [3].
  • Development Termination: The drug's development was halted specifically because its toxicity profile made its risk-benefit balance unacceptable. This outcome itself indicates an unfavorable therapeutic window [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.22737416 Da

Monoisotopic Mass

444.22737416 Da

Heavy Atom Count

33

Appearance

Light yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4L1AM42NVA

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions.

Wikipedia

Xl-019

Dates

Last modified: 08-15-2023
1: Verstovsek S, Tam CS, Wadleigh M, Sokol L, Smith CC, Bui LA, Song C, Clary DO, Olszynski P, Cortes J, Kantarjian H, Shah NP. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor. Leuk Res. 2013 Dec 11. pii: S0145-2126(13)00425-6. doi: 10.1016/j.leukres.2013.12.006. [Epub ahead of print]

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